Perforin-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C24H18N4O5S2 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
N-[5-[5-(2-methyl-1-oxo-3H-isoindol-5-yl)thiophen-2-yl]-3-pyridinyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C24H18N4O5S2/c1-27-14-17-10-15(6-7-19(17)24(27)29)21-8-9-22(34-21)16-11-18(13-25-12-16)26-35(32,33)23-5-3-2-4-20(23)28(30)31/h2-13,26H,14H2,1H3 |
InChI Key |
BIAQRTAXQYZHBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=C2)C3=CC=C(S3)C4=CC(=CN=C4)NS(=O)(=O)C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Perforin-IN-2: A Technical Guide to Molecular Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perforin-1 is a critical pore-forming protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virus-infected and cancerous cells. Its central role in immune-mediated cell death makes it a compelling target for therapeutic intervention in contexts where cytotoxic cell activity is pathogenic, such as in autoimmune diseases and transplant rejection. Perforin-IN-2, a novel benzenesulfonamide-based small molecule inhibitor, has emerged as a promising candidate for modulating perforin-1 activity. This technical guide provides an in-depth overview of the molecular target validation of this compound, detailing the experimental methodologies and quantitative data that substantiate its mechanism of action.
Molecular Target: Perforin-1
This compound directly targets perforin-1, a 67 kDa glycoprotein that, upon release from cytotoxic granules, polymerizes in the target cell membrane to form pores. These pores facilitate the entry of granzymes, serine proteases that initiate apoptosis within the target cell. By inhibiting perforin-1, this compound effectively blocks this crucial step in cell-mediated cytotoxicity.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through a series of in vitro and in vivo experiments. The data presented below is a summary from preclinical studies.
| Assay Type | Cell Line/Model | Parameter | Value | Reference |
| In Vitro Cell Lysis Assay | Jurkat T leukemia cells | IC50 | 6.65 µM | [1] |
| K562 leukemia cells (lysed by KHYG-1 NK cells) | IC50 | 5.37 µM | [1] | |
| In Vitro Perforin Inhibition | Recombinant perforin-mediated lysis | Unbound IC90 | ~300 µM (derived from total plasma concentration) | [2][3] |
| Plasma Protein Binding | Murine plasma | Binding Percentage | >99% | [4] |
| In Vivo Efficacy | C57BL/6 mouse model of allogeneic bone marrow cell rejection | Dose Range | 80-160 mg/kg (single intraperitoneal dose) | |
| Effect | Increased survival rate of allogeneic bone marrow cells | |||
| PK/PD Correlation | Efficacy correlates with maintaining total plasma concentrations >900 µM |
Signaling Pathway
The following diagram illustrates the perforin-1-mediated apoptotic pathway and the point of intervention for this compound.
Caption: Perforin-1 mediated apoptosis and inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound are provided below.
In Vitro Perforin-Mediated Cell Lysis Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the lytic activity of perforin against target cells.
Materials:
-
Target cells (e.g., Jurkat T leukemia cells)
-
Effector cells (e.g., KHYG-1 NK cells) or recombinant perforin
-
This compound
-
Chromium-51 (51Cr)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
96-well V-bottom plates
-
Gamma counter
Protocol:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10^7 cells/mL in culture medium with 10% FBS.
-
Add 100 µCi of 51Cr per 1 x 10^7 cells.
-
Incubate for 1-2 hours at 37°C, mixing every 30 minutes.
-
Wash the cells three times with fresh medium to remove unincorporated 51Cr.
-
Resuspend the labeled target cells at 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the culture medium.
-
In a 96-well plate, add 50 µL of the this compound dilutions.
-
Add 50 µL of effector cells (at an appropriate effector-to-target ratio, e.g., 10:1) or a predetermined concentration of recombinant perforin.
-
Add 50 µL of labeled target cells to each well.
-
For controls, prepare wells for spontaneous release (target cells only) and maximum release (target cells with a lysis agent like Triton X-100).
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact.
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new plate or tubes.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the percentage of specific lysis against the log concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Murine Model of Allogeneic Bone Marrow Cell Rejection
Objective: To evaluate the in vivo efficacy of this compound in preventing the rejection of transplanted allogeneic bone marrow cells.
Materials:
-
Recipient mice (e.g., C57BL/6)
-
Allogeneic donor mice (e.g., BALB/c)
-
Syngeneic donor mice (e.g., C57BL/6)
-
This compound formulated for intraperitoneal (IP) injection
-
Flow cytometer
-
Antibodies for hematopoietic cell staining (e.g., anti-H-2Kd, anti-CD45.1)
Protocol:
-
Bone Marrow Cell Preparation:
-
Harvest bone marrow cells from the femurs and tibias of donor mice.
-
Prepare single-cell suspensions.
-
Mix allogeneic and syngeneic bone marrow cells at a 1:1 ratio.
-
-
Animal Dosing and Transplantation:
-
Administer this compound or vehicle control to recipient mice via IP injection at the desired dose (e.g., 80-160 mg/kg).
-
After a specified time (e.g., 1 hour), intravenously inject the mixed bone marrow cell suspension into the recipient mice.
-
-
Analysis of Cell Survival:
-
At a predetermined time point post-transplantation (e.g., 48 hours), collect peripheral blood and spleens from the recipient mice.
-
Prepare single-cell suspensions from the spleens.
-
Stain the cells with fluorescently labeled antibodies to distinguish between allogeneic and syngeneic donor cells.
-
Analyze the cell populations by flow cytometry.
-
-
Data Analysis:
-
Calculate the ratio of allogeneic to syngeneic cells in the blood and spleen of treated and control animals.
-
An increased ratio in the this compound treated group compared to the vehicle group indicates protection from rejection.
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the workflows for the key validation experiments.
Caption: Workflow for the in vitro cell lysis assay.
Caption: Workflow for the in vivo bone marrow rejection model.
Conclusion
The comprehensive data from in vitro and in vivo studies strongly support the validation of perforin-1 as the molecular target of this compound. The compound effectively inhibits perforin-mediated cell lysis at micromolar concentrations and demonstrates a clear dose-dependent efficacy in a relevant animal model of cell-mediated cytotoxicity. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this compound and other perforin-1 inhibitors as potential therapeutics for a range of immune-related disorders.
References
Perforin-IN-2: A Technical Guide to its Effects on Cytotoxic Lymphocyte Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perforin-IN-2, also identified as Compound 1 in initial high-throughput screening, is a small molecule inhibitor of perforin-mediated cell lysis. Perforin is a critical pore-forming protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virus-infected and malignant cells. By directly inhibiting the lytic activity of perforin, this compound presents a valuable tool for dissecting the mechanisms of cytotoxic lymphocyte function and holds potential as a therapeutic agent in conditions characterized by excessive CTL or NK cell activity, such as autoimmune diseases and allograft rejection. This technical guide provides a comprehensive overview of the quantitative effects of this compound on cytotoxic lymphocyte function, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and workflows.
Introduction
Cytotoxic lymphocytes, including CTLs and NK cells, are essential components of the adaptive and innate immune systems, respectively. Their primary function is the recognition and elimination of aberrant host cells. A key mechanism in this process is the granule exocytosis pathway, where cytotoxic granules containing perforin and granzymes are released into the immunological synapse formed with a target cell. Perforin monomers then polymerize on the target cell membrane to form pores, facilitating the entry of granzymes, which in turn induce apoptosis.
This compound has emerged from high-throughput screening as a specific inhibitor of this process. Its mechanism of action is believed to involve the direct inhibition of perforin's pore-forming capacity, thereby preventing the downstream events of granzyme delivery and target cell death. This targeted action makes this compound a valuable research tool and a potential therapeutic candidate with a more focused immunosuppressive profile compared to broader-acting agents.
Quantitative Data on this compound Activity
The inhibitory effects of this compound have been quantified in various in vitro assays. The following tables summarize the key findings from published studies.
Table 1: In Vitro Inhibition of Perforin-Mediated Cell Lysis [1]
| Assay Type | Effector/Enzyme | Target Cells | This compound Concentration | Outcome |
| Perforin-mediated cell lysis | Recombinant Perforin | Jurkat T leukemia cells | 10 µM (24 h) | IC50 = 6.65 µM |
| NK cell-mediated cytotoxicity | KHYG-1 NK cells | K562 cells | Not specified | IC50 = 5.37 µM |
Table 2: In Vivo Effects of this compound [1]
| Animal Model | Treatment | Outcome |
| C57BL/6 mouse model of allogeneic bone marrow cell transplantation | 80-160 mg/kg, single intraperitoneal dose | Increased survival rate of allogeneic bone marrow cells in peripheral blood and spleen |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the methodologies described in the primary literature for the evaluation of perforin inhibitors like this compound.
Perforin-Mediated Red Blood Cell (RBC) Lysis Assay
This assay assesses the direct inhibitory effect of a compound on the lytic activity of purified perforin using red blood cells as targets.
Materials:
-
Recombinant purified perforin
-
Sheep red blood cells (SRBCs)
-
This compound
-
Assay buffer (e.g., HEPES-buffered saline with Ca2+)
-
96-well plates
-
Plate reader
Procedure:
-
Wash SRBCs with assay buffer and resuspend to a final concentration of 1x10^8 cells/mL.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the this compound dilutions.
-
Add a pre-determined optimal concentration of recombinant perforin to the wells containing the inhibitor.
-
Incubate for 15 minutes at room temperature.
-
Add the SRBC suspension to each well.
-
Incubate for 1-2 hours at 37°C.
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at a wavelength of 415 nm.
-
Controls should include wells with RBCs and perforin (maximum lysis) and wells with RBCs alone (spontaneous lysis).
-
Calculate the percentage of lysis inhibition relative to the controls.
Cytotoxicity Assay using NK Cells and Target Cancer Cells (Chromium-51 Release Assay)
This assay evaluates the ability of an inhibitor to block the cytotoxic activity of effector cells (e.g., NK cells) against target cancer cells.
Materials:
-
Effector cells: KHYG-1 NK cell line
-
Target cells: K562 leukemia cell line
-
This compound
-
Chromium-51 (51Cr)
-
Fetal bovine serum (FBS)
-
RPMI-1640 medium
-
96-well U-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Incubate K562 cells (1x10^6 cells) with 100 µCi of 51Cr in RPMI-1640 with 10% FBS for 1-2 hours at 37°C.
-
Wash the labeled cells three times with medium to remove excess 51Cr.
-
Resuspend the cells to a final concentration of 1x10^5 cells/mL.
-
-
Cytotoxicity Assay:
-
Plate the labeled K562 target cells (1x10^4 cells/well) in a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the wells containing the target cells.
-
Add KHYG-1 effector cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect a portion of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Controls:
-
Spontaneous release: Target cells incubated with medium alone.
-
Maximum release: Target cells lysed with a detergent (e.g., Triton X-100).
-
-
Calculation:
-
Percent specific lysis = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] x 100.
-
Calculate the percentage of inhibition of specific lysis in the presence of this compound.
-
Visualization of Pathways and Workflows
Signaling Pathway of Perforin-Mediated Cytotoxicity
The following diagram illustrates the key steps in the perforin-mediated cytotoxic pathway, which is the target of this compound.
Caption: Perforin-mediated cytotoxicity pathway and the inhibitory action of this compound.
Experimental Workflow for Perforin Inhibitor Screening
The following diagram outlines a typical workflow for the high-throughput screening and validation of perforin inhibitors.
Caption: A generalized workflow for the discovery and validation of perforin inhibitors.
Conclusion
This compound is a specific and potent inhibitor of perforin-mediated cytotoxicity. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to utilize this compound in their studies of cytotoxic lymphocyte biology. The targeted nature of this compound's activity makes it a valuable tool for distinguishing perforin-dependent and -independent killing mechanisms and for exploring the therapeutic potential of perforin inhibition in various disease contexts. Further research into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully assess its clinical potential.
References
Perforin-2 (MPEG1): A Technical Guide for Immunology and Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perforin-2 (Macrophage-Expressed Gene 1, MPEG1) is a pore-forming protein that plays a critical role in innate immunity and has emerged as a key player in the anti-tumor immune response. Unlike its well-known counterpart, perforin-1, which is primarily utilized by cytotoxic T lymphocytes and natural killer (NK) cells, Perforin-2 is expressed in phagocytes and can be induced in various parenchymal cells. Its unique mechanism of action, involving intracellular vesicle translocation and pore formation on bacterial membranes, as well as its recently discovered role in antigen cross-presentation by dendritic cells, positions it as a significant target for therapeutic development in infectious diseases and oncology. This technical guide provides a comprehensive overview of Perforin-2, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. A brief distinction is also made with Perforin-IN-2, a commercially available chemical inhibitor of perforin-1.
Introduction: Distinguishing Perforin-2 from this compound
It is crucial to differentiate the protein Perforin-2 (MPEG1) from the chemical compound This compound .
-
Perforin-2 (MPEG1) is an endogenous pore-forming protein involved in the innate immune response to pathogens and in antigen presentation.[1][2] It is a transmembrane protein that, upon activation, can form pores in the membranes of engulfed bacteria and contribute to the "leakiness" of endocytic compartments in dendritic cells, facilitating antigen cross-presentation.[1][2][3]
-
This compound is a synthetic small molecule inhibitor of perforin-1 , the cytolytic protein used by cytotoxic T lymphocytes and NK cells. It has been shown to inhibit perforin-1-mediated cell lysis and reduce graft rejection in animal models.
This guide will focus on the scientifically well-documented Perforin-2 (MPEG1) due to the wealth of research data available, which allows for an in-depth technical analysis as requested.
Perforin-2: Mechanism of Action and Biological Role
Perforin-2 is a critical component of the innate immune system with a multifaceted role in host defense and immune activation.
Antibacterial Activity
Perforin-2 is constitutively expressed in phagocytes and can be induced in parenchymal cells by interferons and pathogen-associated molecular patterns. It resides in cytosolic vesicles derived from multiple organelles. Upon encountering a bacterium-containing vesicle, these Perforin-2-laden vesicles translocate and fuse with it. Inside the phagosome, Perforin-2 polymerizes and forms large pores, approximately 100 Å in diameter, in the bacterial membrane. This pore formation is essential for its bactericidal activity against a broad spectrum of bacteria, including Gram-positive, Gram-negative, and acid-fast bacteria. Furthermore, Perforin-2 activity is required for the efficacy of other antibacterial effectors like reactive oxygen and nitrogen species.
Role in Antigen Cross-Presentation
Recent studies have unveiled a pivotal role for Perforin-2 in the adaptive immune response, specifically in antigen cross-presentation by dendritic cells (DCs). Type 1 conventional DCs (cDC1s), which are highly efficient at cross-presentation, express Perforin-2. It is recruited to antigen-containing endosomes and, following proteolytic maturation, forms pores in the endosomal membrane. This "leakiness" allows for the escape of internalized antigens into the cytosol, where they can be processed by the proteasome and loaded onto MHC class I molecules for presentation to CD8+ T cells. Mice lacking Perforin-2 (Mpeg1-/-) exhibit impaired priming of CD8+ T cells against cell-associated antigens, highlighting the importance of this pathway in initiating anti-tumor and anti-viral immunity.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and the effects of Perforin-2.
| Compound | Target | Assay | Cell Line / Model | IC50 / Effect | Reference |
| This compound | Perforin-1 | Perforin-mediated cell lysis | Jurkat T leukemia cells | IC50 = 6.65 µM | |
| This compound | NK Cells | KHYG-1 NK cell-mediated killing | K562 cells | IC50 = 5.37 µM | |
| This compound | In vivo | Allogeneic bone marrow cell survival | C57BL/6 mouse model | 80-160 mg/kg, single IP dose, increases survival rate of allogeneic bone marrow cells |
Experimental Protocols
This compound Inhibition of NK Cell Cytotoxicity Assay
This protocol is a representative method based on the information available for this compound.
Objective: To determine the IC50 of this compound in inhibiting the cytotoxic activity of NK cells against a target cancer cell line.
Materials:
-
KHYG-1 NK cells (effector cells)
-
K562 cells (target cells)
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium with 10% FBS
-
96-well U-bottom plates
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
-
Plate reader
Procedure:
-
Cell Preparation: Culture KHYG-1 and K562 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Target Cell Labeling (if using Calcein-AM): Label K562 cells with Calcein-AM according to the manufacturer's instructions.
-
Assay Setup:
-
Plate K562 target cells at a density of 1 x 10^4 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells containing target cells. Include a vehicle control (DMSO).
-
Add KHYG-1 effector cells at an effector-to-target (E:T) ratio of 10:1.
-
Include control wells: target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
-
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition:
-
For LDH assay, collect the supernatant and measure LDH activity according to the manufacturer's protocol.
-
For Calcein-AM assay, measure the fluorescence of the supernatant.
-
-
Data Analysis: Calculate the percentage of specific lysis for each concentration of this compound. Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.
Saporin-Based Endocytic Escape Assay to Measure Perforin-2 Activity
This protocol is based on the methodology used to identify the role of Perforin-2 in endocytic escape.
Objective: To assess the ability of Perforin-2 to mediate the escape of internalized molecules from endosomes into the cytosol.
Materials:
-
Dendritic cells (e.g., MutuDCs) or other cell types with and without Perforin-2 expression.
-
Saporin (a ribosome-inactivating protein that is only toxic in the cytosol)
-
Puromycin
-
Cell culture medium and plates
-
Cell viability assay (e.g., CellTiter-Glo)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Saporin Treatment: Treat the cells with varying concentrations of saporin for a defined period (e.g., 2 hours).
-
Puromycin Treatment: After saporin incubation, wash the cells and add medium containing puromycin. Puromycin will inhibit protein synthesis and cause cell death only in cells where saporin has not reached the cytosol to inactivate ribosomes.
-
Incubation: Incubate for a period sufficient to observe cell death in control cells (e.g., 24-48 hours).
-
Cell Viability Measurement: Assess cell viability using a suitable assay like CellTiter-Glo.
-
Data Analysis: Compare the viability of cells with and without Perforin-2 expression. A decrease in viability in the presence of saporin and puromycin indicates efficient endocytic escape.
Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of Perforin-2 in antibacterial defense and antigen cross-presentation.
Experimental Workflows
Caption: Workflow for assessing this compound inhibition of NK cell cytotoxicity.
References
- 1. Perforin-2 is essential for intracellular defense of parenchymal cells and phagocytes against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perforin-2 is a pore-forming effector of endocytic escape in cross-presenting dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pore-forming protein perforin-2 is critical to immune response by dendritic cells - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
In Vivo Pharmacokinetics of Perforin-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perforin-IN-2, also identified as Compound 1 in scientific literature, is a small molecule inhibitor belonging to the benzenesulfonamide class.[1] It is under investigation for its potential as a targeted immunosuppressant. Perforin, a key effector protein of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, plays a crucial role in the elimination of virus-infected and malignant cells. However, its activity can also contribute to the pathology of various immune-mediated conditions, including the rejection of allogeneic bone marrow stem cell transplants. This compound is designed to specifically inhibit the lytic activity of perforin, thereby offering a focused immunomodulatory approach with potentially fewer side effects than broad-spectrum immunosuppressants. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.
Core Data Summary
In Vitro Activity
This compound has demonstrated potent inhibitory activity in in vitro assays.
| Assay Target | Cell Line | IC50 Value (µM) | Reference |
| Recombinant Perforin | Jurkat T leukemia cells | 6.65 | [1] |
| KHYG-1 NK cell-mediated killing | K562 cells | 5.37 | [1] |
In Vivo Pharmacokinetics in Mice
Pharmacokinetic studies of this compound have been conducted in C57BL/6 mice following intraperitoneal (IP) administration. The compound exhibits a dose-dependent pharmacokinetic profile.
| Dose (mg/kg, IP) | Cmax (µM) | Tmax (h) | AUC (µM·h) | Elimination Half-life (h) | Plasma Protein Binding (%) | Reference |
| 10 | ~100 | ~0.5 | Not Reported | 2.4 | >99 | [2] |
| 80 | ~1000 | ~0.5 | Not Reported | 3.4 | >99 | [2] |
| 120 | ~1500 | ~0.5 | Not Reported | 3.1 | >99 | |
| 160 | ~2000 | ~0.5 | Not Reported | 2.9 | >99 |
Note: Cmax and Tmax values are estimated from graphical data presented in the cited literature.
In Vivo Efficacy in a Murine Model of Bone Marrow Transplant Rejection
This compound has shown significant efficacy in a murine model of allogeneic bone marrow transplant rejection.
| Animal Model | Treatment Regimen | Endpoint | Outcome | Reference |
| C57BL/6 mice | 80-160 mg/kg, single IP dose | Survival of allogeneic bone marrow cells | Increased survival rate of bone marrow cells in the spleen and peripheral blood | |
| C57BL/6 mice | 120 mg/kg and 160 mg/kg, multiple doses | Perforin inhibition in spleen and blood | Significant perforin inhibition |
A strong pharmacokinetic/pharmacodynamic (PK/PD) relationship has been established, indicating that maintaining total plasma concentrations of this compound above 900 µM is necessary for optimal in vivo perforin inhibition.
Signaling Pathway and Experimental Workflows
Perforin-Mediated Cell Lysis Pathway
The following diagram illustrates the key steps in perforin-mediated cell lysis by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, and the point of intervention for this compound.
Caption: this compound inhibits perforin pore formation on the target cell membrane.
Experimental Workflow: In Vivo Pharmacokinetic Study
The diagram below outlines a typical workflow for conducting an in vivo pharmacokinetic study of this compound in mice.
Caption: Workflow for a typical in vivo pharmacokinetic study in mice.
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol
This protocol describes a method for determining the pharmacokinetic profile of this compound in mice following intraperitoneal administration.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Age: 8-12 weeks
-
Sex: Male or Female
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week prior to the experiment.
2. Compound Formulation:
-
Vehicle: A suitable vehicle for intraperitoneal injection, such as a solution of 20% hydroxypropyl-β-cyclodextrin (HPCD) in sterile water, should be used.
-
Preparation: Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be calculated based on the desired dose and an injection volume of approximately 10 mL/kg body weight.
3. Dosing and Blood Sampling:
-
Administration: Administer this compound via intraperitoneal injection at the desired dose levels (e.g., 10, 80, 120, 160 mg/kg).
-
Blood Collection: Collect serial blood samples (approximately 30-50 µL) from each mouse at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). The saphenous vein is a suitable site for repeated sampling. Use heparinized capillary tubes for collection.
4. Sample Processing:
-
Plasma Separation: Immediately after collection, transfer the blood into microcentrifuge tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
5. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding a threefold volume of cold acetonitrile to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. An alternative is liquid-liquid extraction with a suitable organic solvent.
-
Chromatography: Use a C18 reverse-phase column for chromatographic separation. The mobile phase can consist of a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification. Specific precursor-to-product ion transitions for this compound and an appropriate internal standard should be optimized.
-
Quantification: Generate a standard curve using known concentrations of this compound in blank mouse plasma to quantify the compound in the study samples.
6. Data Analysis:
-
Pharmacokinetic Modeling: Use non-compartmental analysis to determine the pharmacokinetic parameters from the plasma concentration-time data.
-
Parameters: Calculate key parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
In Vivo Efficacy Study: Murine Allogeneic Bone Marrow Transplant Rejection Model
This protocol outlines a method to evaluate the efficacy of this compound in preventing the rejection of allogeneic bone marrow cells in mice.
1. Animal Models:
-
Recipient Mice: C57BL/6 mice.
-
Donor Mice: Allogeneic donor mice, for example, BALB/c mice.
2. Bone Marrow Cell Preparation:
-
Euthanize donor mice and aseptically harvest femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Create a single-cell suspension by passing the bone marrow through a cell strainer.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
3. Transplantation and Treatment:
-
Recipient Conditioning (Optional but recommended): To facilitate engraftment, recipient mice can be sub-lethally irradiated (e.g., 500-600 cGy) a day before transplantation.
-
Transplantation: Inject a known number of donor bone marrow cells (e.g., 5 x 10^6 cells) intravenously into the tail vein of the recipient mice.
-
Treatment: Administer this compound (formulated as described above) via intraperitoneal injection at the desired doses (e.g., 80-160 mg/kg). Dosing can be a single dose at the time of transplantation or a multi-dose regimen.
4. Assessment of Engraftment:
-
Time Points: At a predetermined time point post-transplantation (e.g., 5-7 days), euthanize the recipient mice.
-
Sample Collection: Collect peripheral blood and spleens.
-
Flow Cytometry: Prepare single-cell suspensions from the blood and spleen. Stain the cells with fluorescently labeled antibodies specific for donor and recipient cell surface markers (e.g., H-2Kd for BALB/c and H-2Kb for C57BL/6).
-
Analysis: Use flow cytometry to quantify the percentage and absolute number of donor-derived cells in the recipient's blood and spleen.
5. Data Analysis:
-
Compare the number of surviving donor cells in the this compound-treated groups to the vehicle-treated control group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
References
Methodological & Application
Application Notes and Protocols for Perforin-IN-2 in In Vitro Cytotoxicity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perforin-IN-2 is a small molecule inhibitor of perforin, a key cytolytic protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells such as tumor cells or virus-infected cells. Perforin forms pores in the target cell membrane, facilitating the entry of granzymes, which are serine proteases that initiate apoptosis.[1][2][3] By blocking perforin-mediated cell lysis, this compound serves as a valuable tool for studying the mechanisms of cell-mediated cytotoxicity and for the development of therapeutics aimed at modulating immune responses. These application notes provide detailed protocols for utilizing this compound in in vitro cytotoxicity assays.
Data Presentation
The inhibitory activity of this compound on perforin-mediated cytotoxicity has been quantified in various cell-based assays. The following table summarizes the available quantitative data.
| Parameter | Value | Assay Details | Reference |
| IC₅₀ | 6.65 µM | Inhibition of recombinant perforin's lytic activity against Jurkat T leukemia cells. | [4] |
| IC₅₀ | 5.37 µM | Inhibition of KHYG-1 NK cell-mediated killing of K562 target cells. | [4] |
| Effect | Improved Cell Viability | Increased viability of Jurkat T and K562 cells that were challenged with recombinant perforin and KHYG-1 NK cells, respectively, upon treatment with 10 µM this compound for 24 hours. |
Signaling Pathway
The perforin/granzyme pathway is a primary mechanism of cell-mediated cytotoxicity. The process begins with the recognition of a target cell by an effector cell (e.g., NK cell or CTL), leading to the formation of an immunological synapse. Cytotoxic granules from the effector cell then polarize towards the synapse and release their contents, including perforin and granzymes, into the synaptic cleft. Perforin monomers insert into the target cell's plasma membrane and polymerize to form pores. These pores allow granzymes to enter the cytosol of the target cell. Once inside, granzymes, such as Granzyme B, cleave and activate various substrates, including pro-caspases and the pro-apoptotic protein Bid, ultimately leading to apoptosis of the target cell.
References
Application Note: Flow Cytometry Analysis of Perforin-IN-2 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for evaluating the efficacy of a novel perforin inhibitor, Perforin-IN-2, using flow cytometry. The primary application is to quantify the dose-dependent inhibition of cytotoxic lymphocyte-mediated killing of target cells.
Introduction
Perforin is a critical pore-forming protein utilized by Cytotoxic T-Lymphocytes (CTLs) and Natural Killer (NK) cells to eliminate target cells, such as virus-infected or cancer cells. Upon release from effector cells, perforin polymerizes on the target cell membrane, creating pores that facilitate the entry of pro-apoptotic granzymes, leading to target cell death. The inhibition of perforin represents a promising therapeutic strategy for conditions involving excessive cytotoxic cell activity, such as autoimmune diseases and graft-versus-host disease.
This compound is a potent, cell-permeable inhibitor designed to specifically block the pore-forming function of perforin. This application note details a robust flow cytometry-based cytotoxicity assay to characterize the inhibitory activity of this compound by measuring the survival of target cells when co-cultured with effector cells.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the perforin/granzyme-mediated cell death pathway and the proposed mechanism of action for this compound.
Application Notes and Protocols: Perforin-IN-2 as a Control in Perforin-Dependent Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perforin is a critical pore-forming protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virus-infected and malignant cells.[1][2] The formation of pores in the target cell membrane by perforin facilitates the entry of granzymes, serine proteases that initiate apoptosis.[3][4][5] Given its central role in cell-mediated cytotoxicity, perforin is a key target for immunological research and therapeutic development.
Perforin-IN-2 is a small molecule inhibitor of perforin that effectively blocks perforin-mediated cell lysis. This compound serves as an essential negative control in perforin-dependent assays, allowing researchers to specifically dissect the contribution of the perforin pathway in complex biological systems. These application notes provide detailed protocols and quantitative data for the use of this compound as a control in cytotoxicity assays.
Mechanism of Action
The perforin/granzyme pathway is a primary mechanism of cell-mediated cytotoxicity. Upon recognition of a target cell, cytotoxic lymphocytes release granules containing perforin and granzymes into the immunological synapse. Perforin monomers insert into the target cell's plasma membrane and polymerize to form pores. These pores allow for the passive diffusion of granzymes into the cytoplasm, where they activate apoptotic cascades, leading to target cell death. This compound specifically inhibits the lytic activity of perforin, thereby preventing granzyme entry and subsequent apoptosis.
Below is a diagram illustrating the perforin/granzyme signaling pathway.
Caption: Perforin/Granzyme Signaling Pathway.
Quantitative Data
This compound exhibits potent inhibition of perforin-mediated cell lysis across different cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Researchers should perform their own dose-response curves to determine the optimal concentration for their specific experimental setup.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Jurkat T leukemia cells | Recombinant perforin-mediated lysis | 6.65 | |
| K562 cells | KHYG-1 NK cell-mediated killing | 5.37 |
In Vivo Efficacy: In a C57BL/6 mouse model of allogeneic bone marrow cell transplantation, a single intraperitoneal dose of this compound (80-160 mg/kg) increased the survival rate of allogeneic bone marrow cells in the peripheral blood and spleen.
Experimental Protocols
The following are detailed protocols for utilizing this compound as a control in common perforin-dependent cytotoxicity assays.
Protocol 1: NK Cell-Mediated Cytotoxicity Assay using Lactate Dehydrogenase (LDH) Release
This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, as an indicator of cytotoxicity.
Materials:
-
Effector Cells (e.g., primary NK cells or NK cell lines like KHYG-1)
-
Target Cells (e.g., K562)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
LDH cytotoxicity detection kit
-
96-well round-bottom plates
-
Centrifuge
Experimental Workflow Diagram:
Caption: LDH Release Cytotoxicity Assay Workflow.
Procedure:
-
Cell Preparation:
-
Culture effector and target cells to the desired density and ensure high viability (>95%).
-
Wash both cell types with fresh culture medium and resuspend to the required concentrations.
-
-
Assay Setup:
-
Seed target cells into a 96-well round-bottom plate at a density of 1 x 10^4 cells/well in 50 µL of medium.
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.1 µM to 50 µM is recommended for initial experiments. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dilution.
-
In a separate plate or tubes, pre-incubate the effector cells with the this compound dilutions or vehicle control for 30-60 minutes at 37°C.
-
Add 50 µL of the pre-incubated effector cell suspension to the wells containing target cells to achieve the desired effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Include the following controls in triplicate:
-
Target Spontaneous Release: Target cells with 100 µL of medium only.
-
Target Maximum Release: Target cells with 100 µL of medium and 10 µL of lysis buffer (from the LDH kit).
-
Effector Spontaneous Release: Effector cells with 100 µL of medium only.
-
Medium Background: 100 µL of medium only.
-
-
-
Incubation and LDH Measurement:
-
Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x [(Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Target Maximum Release - Target Spontaneous Release)]
-
Protocol 2: Flow Cytometry-Based Cytotoxicity Assay
This method allows for the direct quantification of dead target cells by flow cytometry using viability dyes.
Materials:
-
Effector Cells (e.g., primary CTLs or CTL lines)
-
Target Cells (e.g., Jurkat T cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell tracking dye (e.g., CFSE) to label target cells
-
Viability dye (e.g., Propidium Iodide (PI) or 7-AAD)
-
FACS tubes or 96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Target Cell Labeling:
-
Label the target cells with a cell tracking dye like CFSE according to the manufacturer's protocol. This will allow for the differentiation of target cells from effector cells during analysis.
-
Wash the labeled target cells and resuspend them in complete medium.
-
-
Assay Setup:
-
Follow steps 2a-2d from Protocol 1 to prepare and pre-incubate effector cells with this compound or vehicle.
-
Co-culture the CFSE-labeled target cells with the pre-incubated effector cells at desired E:T ratios in FACS tubes or a 96-well U-bottom plate. The final volume should be 200 µL.
-
Include a "Target cells only" control.
-
-
Incubation and Staining:
-
Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add the viability dye (e.g., PI to a final concentration of 1 µg/mL) to each tube/well just before analysis. Do not wash the cells after adding the viability dye.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the target cell population based on the CFSE fluorescence.
-
Within the target cell gate, quantify the percentage of dead cells based on the viability dye fluorescence (e.g., PI-positive cells).
-
-
Data Analysis:
-
The percentage of specific cytotoxicity is calculated as: % Specific Cytotoxicity = 100 x [(% Dead Target Cells in co-culture) - (% Dead Target Cells alone)]
-
Troubleshooting
-
High background cytotoxicity: Ensure high viability of effector and target cells before starting the assay. Optimize the E:T ratio; a very high ratio can lead to non-specific killing.
-
Low inhibitor efficacy: Confirm the activity of the this compound stock. Optimize the pre-incubation time and concentration of the inhibitor. Ensure the inhibitor is not degraded by storing it properly.
-
Variability between replicates: Ensure accurate and consistent pipetting. Mix cell suspensions thoroughly before plating.
Conclusion
This compound is a valuable tool for specifically interrogating the perforin-dependent cytotoxicity pathway. By serving as a potent and specific inhibitor, it enables researchers to delineate the mechanisms of cell-mediated killing in various experimental models. The protocols provided here offer a framework for the effective use of this compound as a negative control, contributing to more robust and well-controlled studies in immunology and drug discovery.
References
- 1. Rapid upregulation and granule-independent transport of perforin to the immunological synapse define a novel mechanism of antigen-specific CD8+ T cell cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perforin: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Assessing Perforin-IN-2 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perforin is a critical pore-forming protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells, such as virus-infected cells and tumor cells.[1][2] The mechanism involves the release of perforin and granzymes from cytotoxic granules into the immunological synapse.[1] Perforin then polymerizes in the target cell membrane, creating pores that allow granzymes to enter and induce apoptosis.[1][2] Given its central role in cell-mediated cytotoxicity, perforin represents a key therapeutic target for modulating immune responses in various disease contexts, including autoimmune diseases, transplant rejection, and cancer immunotherapy.
Perforin-IN-2 is a small molecule inhibitor of perforin that has been shown to block perforin-mediated cell lysis. This document provides detailed application notes and protocols for assessing the in vivo efficacy of this compound in preclinical mouse models. The following sections describe the underlying signaling pathway, experimental workflows, and specific protocols for evaluating the impact of this compound on immune-mediated pathologies.
Perforin-Mediated Cytotoxicity Signaling Pathway
The following diagram illustrates the key steps in perforin-mediated cell lysis and the point of inhibition by this compound.
Caption: Perforin-mediated cytotoxicity pathway and inhibition.
Experimental Workflow for In Vivo Efficacy Assessment
A general workflow for evaluating the in vivo efficacy of this compound is depicted below. This workflow can be adapted for various disease models.
Caption: General experimental workflow.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related compounds from published literature. These values can serve as a reference for experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Perforin-mediated lysis) | Jurkat T leukemia cells | 6.65 µM | |
| IC₅₀ (NK cell-mediated killing) | K562 cells (target), KHYG-1 NK cells (effector) | 5.37 µM |
Table 2: In Vivo Dosing and Efficacy of this compound
| Animal Model | Mouse Strain | Dose | Route | Frequency | Key Finding | Reference |
| Allogeneic Bone Marrow Transplantation | C57BL/6 | 80-160 mg/kg | Intraperitoneal (ip) | Single dose | Increased survival rate of allogeneic bone marrow cells in peripheral blood and spleen |
Table 3: Pharmacokinetic Parameters of a Benzenesulfonamide Perforin Inhibitor (Compound 1)
| Parameter | Value | Units | Conditions | Reference |
| Cₘₐₓ | Variable (dose-dependent) | µM | Mouse plasma | |
| Tₘₐₓ | ~0.25 | hours | Mouse plasma | |
| AUC | Variable (dose-dependent) | µM*h | Mouse plasma | |
| Plasma Protein Binding | >99 | % | Mouse plasma |
Experimental Protocols
Protocol 1: Assessing this compound Efficacy in a Murine Model of Acute Graft-Versus-Host Disease (GVHD)
This protocol is designed to evaluate the ability of this compound to mitigate the effects of acute GVHD, a condition where perforin-mediated cytotoxicity plays a significant role.
1. Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., BALB/c)
-
Sterile PBS, RPMI-1640 medium
-
Flow cytometry antibodies (e.g., anti-CD4, anti-CD8, anti-H-2Kᵈ, anti-H-2Kᵇ)
-
Tissue culture supplies
-
Irradiation source
2. Animal Model and Induction of GVHD:
-
Use 8-12 week old mice.
-
Lethally irradiate recipient mice (e.g., BALB/c) with a dose optimized for the strain and facility.
-
Isolate bone marrow cells and splenocytes from donor mice (e.g., C57BL/6).
-
Deplete T cells from the bone marrow graft if required for the specific model.
-
Inject recipient mice intravenously with a mixture of donor bone marrow cells and splenocytes (as a source of T cells to induce GVHD).
3. Treatment Protocol:
-
Randomly assign recipient mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Prepare this compound in the appropriate vehicle. A starting dose of 80-160 mg/kg can be considered based on available data.
-
Administer this compound or vehicle via intraperitoneal injection, starting on the day of transplantation and continuing for a specified duration (e.g., daily for 14 days).
4. Monitoring and Endpoints:
-
Monitor mice daily for clinical signs of GVHD (e.g., weight loss, hunched posture, ruffled fur, diarrhea) and assign a clinical score.
-
Record survival data.
-
At specified time points, collect peripheral blood for flow cytometric analysis of donor and host chimerism.
-
At the end of the study, harvest tissues (e.g., spleen, liver, skin, gut) for histopathological analysis of GVHD severity and flow cytometric analysis of immune cell infiltration.
5. Data Analysis:
-
Compare survival curves between treatment groups using Kaplan-Meier analysis.
-
Analyze differences in weight loss and clinical GVHD scores using appropriate statistical tests (e.g., ANOVA).
-
Quantify immune cell populations and chimerism in different tissues and compare between groups.
Protocol 2: Assessing this compound Efficacy in a Syngeneic Tumor Model
This protocol evaluates the effect of this compound on the anti-tumor immune response, where perforin-mediated killing by CTLs and NK cells is crucial for tumor rejection.
1. Materials:
-
This compound and vehicle
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
Cell culture reagents
-
Calipers for tumor measurement
2. Tumor Implantation:
-
Culture tumor cells to the appropriate confluence.
-
Harvest and wash the cells, then resuspend in sterile PBS at the desired concentration.
-
Subcutaneously inject a defined number of tumor cells into the flank of each mouse.
3. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Administer this compound or vehicle at the desired doses and schedule (e.g., daily intraperitoneal injections).
4. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor mouse body weight and overall health.
-
At the end of the study, excise tumors and weigh them.
-
Harvest tumors and spleens for ex vivo analysis.
5. Ex Vivo Analysis:
-
Prepare single-cell suspensions from tumors and spleens.
-
Perform flow cytometry to analyze the frequency and phenotype of tumor-infiltrating lymphocytes (TILs), such as CD8+ T cells and NK cells.
-
Conduct an in vitro cytotoxicity assay using splenocytes from treated and control mice against the tumor cell line to assess changes in cytotoxic activity.
6. Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Compare final tumor volumes and weights between groups.
-
Analyze the composition of TILs and splenocytes to determine the immunological effects of this compound.
Protocol 3: In Vivo Cytotoxicity Assay
This assay directly measures CTL and NK cell-mediated killing in vivo and can be used as a pharmacodynamic endpoint in conjunction with the protocols above.
1. Materials:
-
Splenocytes from naive syngeneic mice
-
Target peptide (if assessing a specific CTL response)
-
Cell proliferation dyes (e.g., CFSE, CellTrace Violet)
-
Sterile PBS
-
Flow cytometer
2. Preparation of Target Cells:
-
Isolate splenocytes from a naive donor mouse.
-
Split the splenocytes into two populations.
-
Label one population with a high concentration of a fluorescent dye (e.g., high-CFSE) and pulse with the target peptide. This will be the "target" population.
-
Label the second population with a low concentration of the same dye (e.g., low-CFSE) without peptide. This will be the "internal control" population.
-
Mix the two populations at a 1:1 ratio.
3. In Vivo Killing:
-
Inject the mixed cell population intravenously into recipient mice that have been treated with this compound or vehicle.
-
After a defined period (e.g., 4-18 hours), euthanize the mice and harvest their spleens.
4. Analysis:
-
Prepare single-cell suspensions from the spleens of recipient mice.
-
Analyze the cells by flow cytometry to distinguish the high-dye and low-dye populations.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in experimental mice / Ratio in naive control mice)] x 100 where Ratio = (% low-dye cells / % high-dye cells)
5. Data Interpretation:
-
A reduction in the percentage of specific lysis in this compound-treated mice compared to vehicle-treated mice indicates inhibition of perforin-mediated cytotoxicity.
Conclusion
The protocols outlined in this document provide a framework for the comprehensive in vivo evaluation of this compound. By utilizing relevant animal models and robust endpoint analyses, researchers can effectively characterize the therapeutic potential of this perforin inhibitor for various immune-related disorders. Careful experimental design, including appropriate controls and statistical analysis, is crucial for obtaining reliable and interpretable results.
References
- 1. Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of Perforin Inhibitor into the Brain Parenchyma Via a Prodrug Approach Can Decrease Oxidative Stress and Neuroinflammation and Improve Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Perforin-IN-2 solubility issues in DMSO
Technical Support Center: Perforin-IN-2
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing on common solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not fully dissolving in DMSO. What is the problem?
A1: Several factors can impede the dissolution of this compound in DMSO. The most common issues are related to solvent quality, temperature, and concentration. Ensure you are using anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed water can significantly reduce the solubility of organic compounds[1][2]. If the compound still doesn't dissolve, gentle warming and sonication can be effective[3]. You may also be attempting to prepare a stock solution that is above the compound's solubility limit[1].
Q2: I observed a precipitate in my this compound DMSO stock solution after storing it at -20°C. What should I do?
A2: Precipitation after freeze-thaw cycles is a common problem[1]. To redissolve the compound, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex thoroughly. Sonication can also be used to aid dissolution. Before use, always visually inspect the solution to ensure all precipitate has redissolved; otherwise, the actual concentration of your solution will be lower than calculated. To prevent this issue in the future, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Can I heat my this compound solution to improve solubility?
A3: Yes, gentle heating is a recommended step. Warming the solution to 37°C or even up to 60°C can significantly aid dissolution. However, prolonged or excessive heat may risk degrading the compound, so this should be done cautiously for short periods (5-15 minutes).
Q4: The quality of my DMSO might be poor. How does this affect solubility?
A4: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water content can dramatically decrease its ability to solvate organic compounds like this compound. Always use fresh, anhydrous (water-free), high-purity DMSO from a recently opened bottle and store it in a dry environment with the cap tightly sealed.
Q5: My compound dissolves in DMSO but crashes out when I dilute it into my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble. To prevent this, perform a serial or stepwise dilution. Instead of adding the concentrated DMSO stock directly to your media, first, make an intermediate dilution of the stock in pre-warmed (37°C) media while gently vortexing. It is also crucial to keep the final concentration of DMSO in your cell culture low, typically below 0.5% and ideally below 0.1%, to avoid cellular toxicity.
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues with this compound.
Initial Observation: Undissolved Particles or Cloudiness in DMSO
If you observe that your this compound has not fully dissolved in DMSO at your target concentration, follow the workflow below.
Caption: Workflow for troubleshooting this compound dissolution in DMSO.
Quantitative Data Summary
The following table summarizes the key physical and solubility properties of this compound.
| Property | Value | Notes |
| Molecular Weight | 506.55 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Solubility in DMSO | ≥ 33.33 mg/mL (65.80 mM) | Requires ultrasonic and warming to 60°C |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a clear, fully dissolved 10 mM stock solution of this compound for use in biological assays.
Materials:
-
This compound powder (MW: 506.55)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and vortexer
-
Water bath sonicator and 37°C-60°C water bath
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 5.07 mg of this compound powder.
-
Weighing: Carefully weigh the calculated amount of powder and transfer it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Initial Dissolution: Vortex the solution vigorously for 2-3 minutes at room temperature.
-
Warming: If undissolved particles remain, place the tube in a 37°C-60°C water bath for 10-15 minutes. Vortex again.
-
Sonication: If the solution is still not clear, place it in a water bath sonicator for 10-20 minutes until the solution is clear.
-
Final Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store at -20°C for up to one month or -80°C for up to six months.
Signaling Pathway Context
This compound is an inhibitor of Perforin, a critical pore-forming protein used by cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells to eliminate virus-infected or transformed cells. The diagram below illustrates the granule-mediated apoptosis pathway that this compound is designed to inhibit.
Caption: Inhibition of the Perforin/Granzyme apoptosis pathway by this compound.
References
Optimizing Perforin-IN-2 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Perforin-IN-2 in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is an inhibitor of perforin, a glycoprotein that forms pores in the membranes of target cells.[1] Its primary function is to block perforin-mediated cell lysis, a key mechanism in immune responses such as those carried out by Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs).[1][2] This inhibition can be useful in research contexts where preventing cell death mediated by perforin is desired, for example, in studies of allogeneic bone marrow or stem cell transplantation to reduce graft rejection.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound acts by inhibiting the lytic activity of perforin.[2] Perforin, released from cytotoxic granules of immune cells, polymerizes to form pores in the target cell membrane, leading to cell death. This compound interferes with this process, thereby preserving the viability of the target cells.
Q3: What are the recommended starting concentrations for this compound in cell culture?
A3: Based on available data, a starting concentration of 10 µM has been used in experiments with Jurkat T leukemia cells and in co-culture assays with KHYG-1 NK cells and K562 target cells. However, the optimal concentration will be cell-line dependent and should be determined empirically through a dose-response experiment.
Q4: How should I prepare and store this compound?
A4: For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month. For in vivo experiments, it is advised to prepare the working solution freshly on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. Always refer to the manufacturer's specific instructions for solubility and storage.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of cell lysis | Suboptimal concentration of this compound: The concentration may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Start with a range around the reported IC50 values (e.g., 1 µM to 20 µM). |
| Incorrect timing of addition: this compound may be added too late to effectively inhibit perforin action. | Add this compound to the target cells before or concurrently with the addition of effector cells or recombinant perforin. | |
| Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. | Ensure proper storage of stock solutions at -80°C or -20°C. Prepare fresh working solutions for each experiment. | |
| High cytotoxicity observed in control cells (without effector cells) | Inherent toxicity of this compound at high concentrations: The concentration of this compound may be too high, causing off-target effects or direct cytotoxicity. | Perform a cytotoxicity assay with this compound alone on your target cells to determine the maximum non-toxic concentration. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control. | |
| Inconsistent results between experiments | Variability in cell health and density: Differences in cell confluence, passage number, or overall health can affect experimental outcomes. | Standardize cell culture conditions, including seeding density, passage number, and ensuring cells are in the logarithmic growth phase. |
| Inconsistent effector cell activity: The cytotoxic activity of primary NK cells or CTLs can vary between donors and preparations. | Use a consistent source of effector cells or standardize their activity using a reference target cell line. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Inhibition of perforin-mediated cell lysis) | Jurkat T leukemia cells | 6.65 µM | |
| IC50 (Inhibition of KHYG-1 NK cell killing) | K562 cells | 5.37 µM | |
| Tested Concentration | Jurkat T, K562 | 10 µM (24h) |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
This protocol outlines a general method to determine the optimal, non-toxic concentration of this compound for inhibiting perforin-mediated cell lysis in a co-culture system of effector and target cells.
Materials:
-
Target cells (e.g., K562)
-
Effector cells (e.g., KHYG-1 NK cells)
-
Complete cell culture medium
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTS, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested range, based on the known IC50 values, is 0 µM (vehicle control), 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM, 15 µM, and 20 µM.
-
Seed target cells: Seed target cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight if necessary.
-
Add this compound: Add the prepared this compound dilutions to the wells containing the target cells. Include wells with target cells and vehicle control.
-
Add effector cells: Add effector cells to the wells at a predetermined effector-to-target (E:T) ratio (e.g., 5:1). Include control wells with target cells only (no effector cells, no inhibitor) and target cells with effector cells but no inhibitor.
-
Incubate: Incubate the plate for the desired period (e.g., 4-24 hours) at 37°C in a humidified CO2 incubator.
-
Assess cell viability: At the end of the incubation period, assess the viability of the target cells using a suitable cell viability assay according to the manufacturer's instructions.
-
Data analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the control wells (target cells only). Plot the percentage of inhibition of cell lysis against the concentration of this compound and determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Mechanism of action of this compound in inhibiting cell lysis.
References
Perforin-IN-2 stability and degradation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Perforin-IN-2 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a small molecule inhibitor of perforin. Its primary function is to block perforin-mediated cell lysis, a key mechanism used by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells.[1] By inhibiting this pathway, this compound can reduce graft rejection in allogeneic bone marrow or stem cell transplantation models.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Following these guidelines is crucial to ensure the compound's integrity and activity in your experiments.
Q3: What is the known stability of this compound in aqueous buffers at working concentrations?
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
While specific degradation pathways for this compound have not been published, molecules with similar functional groups can be susceptible to hydrolysis, oxidation, and photodecomposition. Given its complex structure with multiple aromatic rings and heteroatoms (C24H18N4O5S2), exposure to light, extreme pH, or strong oxidizing/reducing agents should be minimized.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Inhibitory Activity | 1. Improper storage of stock solution. 2. Degradation of the compound in working solution. 3. Multiple freeze-thaw cycles of the stock solution. | 1. Ensure stock solutions are stored at -80°C for long-term and -20°C for short-term storage.[1] 2. Prepare fresh working solutions for each experiment from a frozen stock. Avoid storing diluted solutions for extended periods. 3. Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. |
| Precipitation of Compound in Aqueous Solution | 1. Poor solubility of this compound in the chosen buffer. 2. Exceeding the solubility limit. | 1. The provided data indicates solubility in DMSO. For aqueous solutions, ensure the final concentration of the organic solvent (like DMSO) is compatible with your experimental system and does not cause precipitation. 2. Perform a solubility test to determine the maximum concentration of this compound in your specific aqueous buffer. |
| Inconsistent Experimental Results | 1. Variability in the age of working solutions. 2. Exposure of the compound to light. 3. pH of the aqueous buffer affecting stability. | 1. Standardize the preparation of working solutions to be made fresh before each experiment. 2. Protect solutions containing this compound from direct light by using amber vials or covering tubes with foil. 3. Maintain a consistent, physiologically relevant pH for your aqueous solutions and assess the compound's stability if you suspect pH-dependent degradation. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C24H18N4O5S2 | |
| Molecular Weight | 506.55 g/mol | |
| IC50 (Perforin-mediated lysis of Jurkat T cells) | 6.65 µM | |
| IC50 (KHYG-1 NK cell-mediated killing of K562 cells) | 5.37 µM | |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Solution
This protocol provides a general framework for determining the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound solid compound
- DMSO (or other suitable organic solvent)
- Aqueous buffer of choice (e.g., PBS, pH 7.4)
- HPLC system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
- Temperature-controlled incubator or water bath
2. Procedure:
- Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Preparation of Working Solutions: Dilute the stock solution to the desired final concentration (e.g., 50 µM) in the aqueous buffer to be tested. Prepare enough volume for all time points.
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to establish the initial concentration and purity. This will serve as the baseline.
- Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 4°C, 25°C, 37°C). Protect the solution from light if photostability is not the variable being tested.
- Time Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.
- HPLC Analysis: Analyze each aliquot by HPLC. The HPLC method should be developed to achieve good separation of the parent this compound peak from any potential degradation products.
- Data Analysis: Quantify the peak area of the this compound peak at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample. Plot the percentage of remaining compound against time to determine the stability profile.
Visualizations
References
How to minimize Perforin-IN-2 toxicity in primary cells
Welcome to the technical support center for Perforin-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity when using this compound in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of perforin, a key pore-forming protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells.[1][2] Its primary function is to block the lytic activity of perforin, thereby preventing the formation of pores in the target cell membrane and subsequent cell death.[3] This makes it a valuable tool for research in immunology and for therapeutic strategies aimed at modulating immune responses, such as preventing graft rejection in bone marrow transplantation.[3]
Q2: What are the potential causes of toxicity of this compound in primary cells?
While specific toxicity data for this compound in a wide range of primary cells is limited in publicly available literature, general principles of small molecule inhibitors suggest potential toxicity can arise from:
-
High Concentrations: Exceeding the optimal concentration can lead to off-target effects and general cellular stress.
-
Prolonged Incubation Times: Continuous exposure to the inhibitor may disrupt normal cellular processes.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at concentrations as low as 0.1%.[4]
-
Off-Target Effects: At higher concentrations, the inhibitor might interact with other cellular proteins besides perforin.
-
Inhibitor Instability: Degradation of the inhibitor in culture media can lead to the formation of toxic byproducts.
Q3: What are the initial signs of this compound toxicity in my primary cell cultures?
Common indicators of cytotoxicity in primary cell cultures include:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Reduced Cell Viability: A noticeable decrease in the number of live cells compared to vehicle-treated controls.
-
Decreased Proliferation: Inhibition of cell growth and division.
-
Increased Apoptosis or Necrosis: Observable signs of programmed cell death or cellular breakdown.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered when using this compound in primary cells.
Issue 1: High Levels of Cell Death Observed
| Possible Cause | Recommended Action |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations and identify the lowest concentration that achieves the desired inhibitory effect with minimal toxicity. |
| Prolonged incubation time. | Conduct a time-course experiment to find the shortest effective incubation period. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is non-toxic to your specific primary cells, ideally below 0.1%. Always include a vehicle control (medium with the same DMSO concentration as your highest inhibitor dose) in your experiments. |
| Inhibitor instability. | Prepare fresh stock solutions of this compound and use them promptly. Avoid repeated freeze-thaw cycles of stock solutions. |
| Primary cells are particularly sensitive. | Consider using a lower seeding density or a more enriched culture medium to improve cell health and resilience. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Action |
| Variability in primary cell lots. | Use primary cells from the same donor and passage number for a set of experiments to ensure consistency. |
| Inhibitor degradation. | Prepare fresh working dilutions of this compound for each experiment from a stable, frozen stock. |
| Incomplete solubilization of the inhibitor. | Ensure this compound is fully dissolved in the solvent before adding it to the culture medium. Gentle warming and vortexing may be necessary as per the manufacturer's instructions. |
| Precipitation of the inhibitor in media. | Observe the culture medium after adding the inhibitor. If precipitation occurs, consider reducing the final concentration or using a different formulation or solvent system if possible. |
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Inhibition of lytic activity) | Jurkat T leukemia cells (perforin-mediated lysis) | 6.65 µM | |
| IC50 (Inhibition of killing effect) | KHYG-1 NK cells on K562 target cells | 5.37 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the use of the MTT assay to determine the concentration of this compound that effectively inhibits perforin-mediated lysis without causing significant toxicity to the effector cells (e.g., primary NK cells or CTLs).
Materials:
-
Primary effector cells (e.g., NK cells, CTLs)
-
Target cells susceptible to perforin-mediated lysis (e.g., K562)
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
96-well flat-bottom culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed target cells into a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.
-
In separate wells, seed the effector cells that will be treated with this compound to assess direct toxicity.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to create a range of concentrations to be tested. Also, prepare a vehicle control with the same final DMSO concentration.
-
-
Treatment:
-
For the cytotoxicity assay, add the different concentrations of this compound to the effector cells and incubate for a predetermined time (e.g., 24 hours).
-
For the inhibition of lysis assay, pre-incubate the effector cells with the different concentrations of this compound for a short period (e.g., 1-2 hours) before adding them to the target cells.
-
-
Co-culture (for inhibition of lysis assay):
-
After pre-incubation, add the treated effector cells to the wells containing the target cells at an appropriate effector-to-target ratio.
-
Incubate the co-culture for a period sufficient to allow for cell lysis (e.g., 4-6 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for the effector cells treated with the inhibitor.
-
Calculate the percentage of target cell lysis inhibition for the co-culture experiment.
-
Plot the results to determine the IC50 for lytic inhibition and the CC50 for cytotoxicity.
-
Visualizations
Caption: Signaling pathway of perforin-mediated cytotoxicity and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity in primary cells.
Caption: A logical workflow for troubleshooting this compound toxicity in primary cell cultures.
References
Technical Support Center: Perforin Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of perforin inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of perforin-mediated cell lysis?
A1: Perforin is a key effector protein of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Upon release into the immunological synapse, perforin monomers bind to the target cell membrane in a Ca²⁺-dependent manner.[1][2] These monomers then oligomerize to form pores in the plasma membrane.[1][2] These pores allow for the entry of granzymes, which are pro-apoptotic serine proteases, into the target cell cytosol, ultimately leading to apoptosis.[3] At higher concentrations, perforin can cause direct cell lysis through osmotic disruption.
Q2: What are the most common assays used to measure perforin inhibition?
A2: Several assays are commonly used to assess perforin inhibition, each with its own advantages and limitations. The most prevalent include:
-
Chromium-51 (⁵¹Cr) Release Assay: A classic method that measures the release of radioactive ⁵¹Cr from pre-labeled target cells upon lysis.
-
Lactate Dehydrogenase (LDH) Release Assay: A colorimetric assay that quantifies the release of the cytosolic enzyme LDH from damaged cells.
-
Calcein-AM Release Assay: A fluorescence-based assay where target cells are loaded with a fluorescent dye (Calcein-AM) that is released upon cell lysis.
-
Flow Cytometry-Based Assays: These assays can measure various parameters, including the delivery of granzyme B into target cells, surface expression of lysosomal-associated membrane protein-1 (CD107a) on effector cells as a marker of degranulation, and target cell viability using dyes like Propidium Iodide (PI).
Q3: How can I distinguish between perforin-mediated lysis and other cell death pathways?
A3: It is crucial to differentiate perforin-dependent cytotoxicity from other pathways like Fas/FasL or TRAIL-mediated apoptosis. This can be achieved by:
-
Using target cells that are deficient in components of other death pathways (e.g., Fas-deficient target cells).
-
Employing specific inhibitors for other pathways, although care must be taken to ensure they don't cross-react with the perforin pathway.
-
Utilizing effector cells from perforin knockout mice as a negative control.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Lysis in Control Wells | Spontaneous death of target cells. | Use a fresh, healthy culture of target cells. Optimize cell density to avoid overcrowding and nutrient depletion. |
| Contamination of cell cultures. | Regularly check cultures for microbial contamination. Use sterile techniques and certified reagents. | |
| Lysis of effector cells. | Ensure the inhibitor is not toxic to the effector cells by performing a viability assay on the effector cells alone with the inhibitor. | |
| Low or No Target Cell Lysis | Inactive perforin. | Perforin activity is pH-sensitive; ensure the assay buffer is at a neutral pH. Perforin also requires Ca²⁺ for activity. |
| Ineffective effector cells. | Confirm the cytotoxic potential of your effector cells using a positive control (e.g., a known potent stimulus). Effector cells should be properly activated. | |
| Target cell resistance. | Some tumor cells can develop resistance to perforin-mediated lysis by impairing perforin binding to their surface. This can be tested by flow cytometry to assess perforin binding. | |
| Suboptimal effector-to-target (E:T) ratio. | Titrate the E:T ratio to find the optimal concentration for robust lysis. | |
| Inconsistent Results Between Experiments | Variability in reagents. | Use single-use aliquots of critical reagents like perforin and inhibitors to avoid freeze-thaw cycles. |
| Differences in cell passage number. | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. | |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially for small volumes of inhibitors and cells. | |
| Inhibitor Shows No Effect | Poor inhibitor solubility or stability. | Check the solubility of the inhibitor in the assay medium. Prepare fresh dilutions of the inhibitor for each experiment. |
| Incorrect inhibitor concentration. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC₅₀). | |
| Inhibitor is not specific to perforin. | Test the inhibitor's effect on other cytotoxic pathways to confirm its specificity. |
Experimental Protocols
Calcein-AM Release Assay for Perforin Inhibition
This protocol is adapted for a 96-well plate format.
Materials:
-
Target cells (e.g., K562)
-
Effector cells (e.g., primary NK cells or a cell line like KHYG-1)
-
Perforin inhibitor
-
Calcein-AM
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well V-bottom plates
-
Fluorescence plate reader
Procedure:
-
Target Cell Labeling:
-
Wash target cells twice with serum-free RPMI 1640.
-
Resuspend cells at 1 x 10⁶ cells/mL in RPMI 1640.
-
Add Calcein-AM to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash cells three times with complete RPMI 1640 (containing 10% FBS) to remove excess Calcein-AM.
-
Resuspend labeled target cells at 1 x 10⁵ cells/mL in complete medium.
-
-
Assay Setup:
-
Add 50 µL of labeled target cells to each well of a 96-well V-bottom plate.
-
Prepare serial dilutions of the perforin inhibitor in complete medium.
-
Add 50 µL of the inhibitor dilutions to the appropriate wells. For control wells, add 50 µL of medium with the vehicle (e.g., DMSO).
-
Prepare effector cells at the desired concentration to achieve the desired E:T ratio (e.g., for a 10:1 ratio with 5,000 target cells, prepare effector cells at 1 x 10⁶ cells/mL and add 50 µL).
-
Add 50 µL of effector cells to the wells.
-
For Spontaneous Release Control: Add 100 µL of complete medium to wells with target cells only.
-
For Maximum Release Control: Add 100 µL of 1% Triton X-100 to wells with target cells only.
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes to pellet the cells and initiate contact.
-
Incubate the plate for 2-4 hours at 37°C.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant to a new 96-well flat-bottom plate.
-
Measure the fluorescence of the supernatant using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula:
-
Plot the % Specific Lysis against the inhibitor concentration to determine the IC₅₀.
-
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Effector:Target (E:T) Ratio | 1:1 to 50:1 | The optimal ratio depends on the potency of the effector cells. |
| Inhibitor Concentration | Varies widely | Should be determined empirically through a dose-response curve. IC₅₀ values can range from nM to µM. |
| Incubation Time | 1 - 4 hours | Shorter times may be sufficient for highly potent effectors. |
| Calcein-AM Concentration | 5 - 20 µM | Higher concentrations can lead to increased background fluorescence. |
Visualizations
Perforin-Granzyme Mediated Cytotoxicity Pathway
Caption: The perforin and granzyme pathway of cell-mediated cytotoxicity.
Experimental Workflow for a Perforin Inhibition Assay
References
Optimizing incubation time for Perforin-IN-2 experiments
Welcome to the technical support center for Perforin-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using this perforin inhibitor. The information provided is based on available data for this compound and similar small molecule perforin inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of perforin, a key protein in cell-mediated cytotoxicity.[1] Perforin, released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, forms pores in the membranes of target cells. These pores allow granzymes to enter the target cell and induce apoptosis (programmed cell death). This compound likely acts by binding to perforin monomers released into the immune synapse, preventing their assembly into pores on the target cell membrane.
Q2: What is a good starting concentration and incubation time for my experiment?
Based on available data for this compound (also referred to as Compound 1), a starting concentration of 10-20 µM is recommended.[1][2] For incubation time, a 24-hour period has been shown to be effective in improving the viability of target cells in the presence of cytotoxic cells.[1] However, the optimal incubation time can be cell-type and assay-dependent. Shorter incubation times (e.g., 4 hours) are common in cytotoxicity assays, so a time-course experiment is highly recommended to determine the optimal duration for your specific experimental setup.
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to prepare fresh working solutions from the stock for each experiment to ensure compound stability and activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low inhibition of cell lysis | Inhibitor concentration is too low: The IC50 of this compound is ~5-7 µM in different cell-based assays. | Perform a dose-response experiment with a concentration range from 1 µM to 50 µM to determine the optimal concentration for your cell system. |
| Incubation time is too short: The inhibitor may require more time to effectively block perforin activity. | Conduct a time-course experiment, testing incubation times from 4 to 24 hours. | |
| Compound instability: The inhibitor may degrade in the culture medium over long incubation periods. | Prepare fresh working solutions for each experiment and consider a medium change with fresh inhibitor for long-term assays. | |
| High background cell death (toxicity) | Inhibitor concentration is too high: High concentrations of some small molecule inhibitors can be toxic to effector or target cells. | Test the viability of your effector and target cells alone with a range of inhibitor concentrations. A 24-hour incubation has been shown to be non-toxic for NK cells at 20 µM. |
| DMSO toxicity: High concentrations of the solvent DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your culture medium is below 0.5%. | |
| Inconsistent results | Variability in cell health and density: The physiological state and number of effector and target cells can significantly impact the outcome of cytotoxicity assays. | Use cells in the logarithmic growth phase and maintain consistent cell seeding densities across experiments. |
| Assay variability: Different cytotoxicity assays (e.g., chromium-51 release, LDH release, flow cytometry) have different sensitivities and kinetics. | Choose an assay that is appropriate for your experimental question and ensure it is properly validated. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a similar perforin inhibitor.
| Inhibitor | Assay | Target Cells | Effector Cells | IC50 / Effective Concentration | Incubation Time | Reference |
| This compound (Compound 1) | Lytic Activity Assay | Jurkat T leukemia cells | - | IC50 = 6.65 µM | Not Specified | |
| This compound (Compound 1) | KHYG-1 NK cell killing | K562 cells | KHYG-1 NK cells | IC50 = 5.37 µM | Not Specified | |
| This compound (Compound 1) | Cell Viability Assay | Jurkat T, K562 | Recombinant perforin, KHYG-1 NK cells | 10 µM | 24 h | |
| Perforin Inhibitor 14 | Real-time microscopy of cell killing | Not Specified | NK cells | 20 µM (60% inhibition) | Not Specified | |
| Perforin Inhibitor SN34960 | In vitro killing of brain endothelial cells | HA-expressing brain endothelial cells | HA-specific CTLs | 50 µM | Not Specified |
Experimental Protocols
General Protocol for a Cytotoxicity Assay
This protocol provides a general framework for assessing the effect of this compound on cell-mediated cytotoxicity.
-
Cell Preparation:
-
Culture effector cells (e.g., NK cells or activated CTLs) and target cells separately under optimal conditions.
-
On the day of the experiment, harvest and wash the cells. Resuspend them in the appropriate assay medium.
-
Label target cells if required by the assay (e.g., with 51Cr for a chromium release assay).
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in assay medium to the desired working concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
-
Assay Setup:
-
In a 96-well plate, add the target cells.
-
Add the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO) to the wells containing target cells.
-
Add the effector cells at a predetermined effector-to-target (E:T) ratio.
-
Include control wells:
-
Target cells only (spontaneous release)
-
Target cells with lysis buffer (maximum release)
-
Effector cells only
-
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for the desired period (e.g., 4 to 24 hours).
-
-
Data Acquisition:
-
Measure the readout for cell lysis according to the chosen assay method (e.g., radioactivity in the supernatant for 51Cr release, absorbance for LDH assay, or fluorescence for flow cytometry-based assays).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each condition using the following formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Plot the % Specific Lysis against the inhibitor concentration to determine the IC50 value.
-
Optimizing Incubation Time: A Time-Course Experiment
To determine the optimal incubation time for this compound in your system, perform the cytotoxicity assay as described above, but vary the incubation period.
-
Set up replicate plates for each time point.
-
Choose a range of time points to test, for example, 2, 4, 8, 12, and 24 hours.
-
Use a fixed, effective concentration of this compound (e.g., 20 µM) and a vehicle control.
-
Stop the assay at each designated time point and measure cell lysis.
-
Plot the % inhibition of specific lysis against the incubation time to identify the shortest time required to achieve maximal inhibition.
Visualizations
Caption: Perforin-mediated cytotoxicity pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time and concentration.
References
Best practices for long-term storage of Perforin-IN-2 stock solutions
Technical Support Center: Perforin-IN-2
Welcome to the technical support center for this compound. This resource provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and long-term storage of this compound stock solutions, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1] It is highly recommended to use a new, unopened bottle of DMSO to ensure it is anhydrous, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]
Q2: What are the recommended storage conditions for this compound as a solid and in solvent?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: Can I subject this compound stock solutions to multiple freeze-thaw cycles?
A3: It is best practice to avoid multiple freeze-thaw cycles. We recommend aliquoting the stock solution into single-use volumes to maintain the integrity and activity of the compound.
Q4: How should I prepare working solutions for in vivo experiments?
A4: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] A suggested protocol for a 2.5 mg/mL solution involves adding 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300, mixing, then adding 50 μL of Tween-80, mixing again, and finally adding 450 μL of saline. Caution is advised if the continuous dosing period exceeds half a month with this protocol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | The concentration may be too high for the storage temperature, or the solvent may have absorbed moisture. | Gently warm the solution to 60°C and use sonication to aid in redissolving the compound. Ensure you are using anhydrous DMSO for preparation. For future preparations, consider a slightly lower stock concentration. |
| Reduced or no activity of this compound in experiments | The compound may have degraded due to improper storage or handling. | Ensure the stock solution has been stored at the correct temperature and for the recommended duration. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Always use a fresh working solution for each experiment. |
| Inconsistent experimental results | This could be due to variability in the concentration of the working solution or degradation of the compound. | Confirm the accuracy of your dilutions. Prepare fresh working solutions from a properly stored stock solution for each experiment to ensure consistency. |
| Difficulty dissolving this compound powder | The compound may require assistance to fully dissolve. | Use ultrasonic agitation and gentle warming (up to 60°C) to facilitate dissolution in DMSO. |
Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Perforin Signaling Pathway in Cytotoxic Lymphocyte-Mediated Apoptosis
Perforin is a crucial protein in the immune system, primarily utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virus-infected and cancerous cells. Upon recognition of a target cell, cytotoxic lymphocytes release granules containing perforin and granzymes into the immunological synapse. Perforin then forms pores in the target cell's membrane, which facilitates the entry of granzymes into the cytosol. Granzymes are serine proteases that, once inside the target cell, can activate apoptotic pathways, leading to programmed cell death. Granzyme B, for instance, can activate caspases and cleave pro-apoptotic proteins like Bid, ultimately leading to the demise of the target cell.
Caption: Perforin-mediated apoptosis pathway.
References
Avoiding precipitation of Perforin-IN-2 in culture media
Welcome to the technical support center for Perforin-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in experimental settings, with a specific focus on preventing its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added it to my cell culture medium. What is the most common reason for this?
A1: This is a frequent issue with hydrophobic small molecules like this compound. The most probable cause is the rapid change in solvent environment when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous culture medium.[1] This "solvent-shifting" can cause the compound to crash out of solution.
Q2: I prepared a high-concentration stock of this compound in DMSO, but it still precipitates when diluted in my experimental buffer. What should I do next?
A2: If direct dilution of a high-concentration stock is causing precipitation, the next step is to perform serial dilutions. Instead of adding the concentrated stock directly to your final volume of medium, create intermediate dilutions in your culture medium or buffer. This gradual reduction in solvent concentration can help maintain the solubility of this compound.
Q3: Can the temperature of my culture medium affect this compound solubility?
A3: Yes, temperature can play a role. It is advisable to use pre-warmed (37°C) culture medium when preparing your final working solution.[1] Some researchers also find that gentle warming of the solution can help dissolve small molecule inhibitors, but this should be done cautiously to avoid compound degradation.[2]
Q4: I've noticed that the precipitation of this compound is worse in some cell lines or media types. Why would this be?
A4: Different cell culture media have varying compositions of salts, amino acids, and other components that can interact with this compound and affect its solubility. Additionally, some cell lines may alter the local pH of the medium more rapidly, which can also influence the solubility of pH-sensitive compounds.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
This is often observed when a concentrated DMSO stock of this compound is added directly to a large volume of aqueous culture medium.
Troubleshooting Steps:
-
Optimize Stock Concentration: While a high stock concentration minimizes the final volume of DMSO added to your culture, it can exacerbate precipitation. Try preparing a slightly lower concentration stock solution in DMSO.
-
Serial Dilution: Instead of a single dilution step, perform a series of dilutions. For example, prepare an intermediate dilution of your this compound stock in pre-warmed culture medium before making the final dilution.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.
Issue 2: Delayed Precipitation in the Incubator
Sometimes, the this compound solution appears clear initially but forms a precipitate after several hours or days in the incubator.
Troubleshooting Steps:
-
pH Stability: The pH of the culture medium can change over time due to cellular metabolism. If this compound's solubility is pH-dependent, this shift can cause it to precipitate. Ensure your medium is adequately buffered for the duration of your experiment.
-
Media Component Interaction: this compound may be interacting with components in the media, such as salts or amino acids, to form insoluble complexes over time. If possible, try a different basal media formulation.
-
Compound Stability: While less common for precipitation issues, degradation of the compound could lead to less soluble byproducts. Ensure proper storage of the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol is a general guideline. The optimal concentrations and volumes will depend on your specific experimental needs.
-
Prepare Stock Solution: Dissolve this compound in high-purity DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Intermediate Dilution: To minimize the risk of precipitation, first create an intermediate dilution of your stock solution. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
Final Working Solution: Add a small volume of the intermediate stock to the pre-warmed medium while gently vortexing. For instance, add 1 µL of the 1 mM stock to 1 mL of medium to achieve a final concentration of 1 µM with 0.1% DMSO.
Protocol 2: Solubility Assessment in Different Media
This experiment will help you determine the maximum soluble concentration of this compound in your specific culture conditions.
-
Plate Setup: In a 96-well clear-bottom plate, add 100 µL of your desired cell culture medium to several wells.
-
Serial Dilution: Create a serial dilution of your this compound stock solution across the plate.
-
Incubation and Observation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can read the absorbance of the plate at a wavelength of 600 nm; an increase in absorbance indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those conditions.
Data Presentation
Table 1: Recommended Solvents for Small Molecule Inhibitors
| Solvent | Common Use | Final Concentration in Culture |
| DMSO | Primary solvent for most small molecules | < 0.5%, ideally < 0.1% |
| Ethanol | Alternative for compounds insoluble in DMSO | < 0.5% |
| DMF | Stronger solvent, use with caution | < 0.1% |
Table 2: Troubleshooting Summary for this compound Precipitation
| Issue | Potential Cause | Recommended Action |
| Immediate Precipitation | Solvent shifting | Perform serial dilutions, add stock slowly to pre-warmed media |
| Delayed Precipitation | pH change, media interaction | Ensure adequate buffering, test different media formulations |
| Stock Solution Issues | Freeze-thaw cycles, high concentration | Aliquot stock, consider a lower stock concentration |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of Perforin inhibition.
References
How to assess Perforin-IN-2 activity over time
This technical support center provides researchers, scientists, and drug development professionals with detailed guides and answers to frequently asked questions for assessing the activity of Perforin-IN-2 over time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that directly targets perforin, a key pore-forming protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells. By inhibiting perforin, this compound blocks the formation of pores in the target cell membrane, thereby preventing the entry of granzymes and subsequent cell lysis.[1][2]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: It is recommended to dissolve this compound in a suitable organic solvent such as DMSO to prepare a concentrated stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C.[1] To maintain the integrity of the compound, it is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: How can I determine the stability of this compound in my specific cell culture medium over the course of my experiment?
A3: The stability of this compound in your experimental conditions is crucial for interpreting time-course data. It is recommended to perform a stability study by incubating this compound in your cell culture medium at 37°C for the duration of your longest time point. At various intervals (e.g., 0, 2, 8, 24, 48 hours), collect aliquots of the medium and analyze the concentration of the intact compound using a sensitive analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This will help you determine the compound's half-life in your specific experimental setup and inform the frequency of media changes required to maintain a consistent inhibitor concentration.
Q4: Can this compound affect the viability of my effector cells (NK cells or CTLs) over long incubation periods?
A4: While this compound is designed to target perforin activity, it is essential to assess its potential off-target effects on effector cell viability, especially in long-term assays. You can monitor effector cell viability over time using methods such as trypan blue exclusion or a live/dead cell stain in parallel with your functional assays. It is also advisable to include a vehicle control (e.g., DMSO) at the same concentration used for this compound to account for any solvent-induced toxicity.
Troubleshooting Guides
Guide 1: Inconsistent Cytotoxicity Results in Time-Course Assays
Problem: High variability in target cell lysis at different time points or between replicate wells.
| Possible Cause | Suggested Solution |
| Inhibitor Instability | Perform a stability test of this compound in your culture medium at 37°C. If significant degradation is observed, replenish the inhibitor with fresh medium at appropriate intervals. |
| Inconsistent Effector to Target (E:T) Ratio | Ensure accurate and consistent cell counting for both effector and target cells. Use a multichannel pipette for cell seeding to minimize well-to-well variability. |
| "Edge Effects" in Microplates | The outer wells of a microplate are prone to evaporation. To mitigate this, avoid using the outermost wells for critical samples or fill them with sterile PBS or media to maintain humidity. |
| Effector Cell Exhaustion | In long-term co-cultures, effector cells may become exhausted, leading to reduced cytotoxic activity over time. Monitor effector cell phenotype and viability at each time point. |
Guide 2: Low or No Inhibition of Perforin Activity
Problem: this compound does not show the expected inhibitory effect on target cell lysis.
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell system. The reported IC50 values (e.g., 6.65 µM for Jurkat cells and 5.37 µM for K562 cells) can serve as a starting point.[1] |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing a fresh, lower concentration stock solution or using a different solvent. |
| Incorrect Assay Setup | Review the experimental protocol to ensure all steps, including incubation times and reagent concentrations, are correct. |
| High Target Cell Density | An excessively high number of target cells may overwhelm the capacity of the effector cells, masking the effect of the inhibitor. Optimize the E:T ratio for your assay. |
Experimental Protocols
Protocol 1: Time-Course Cytotoxicity Assay (Chromium-51 Release)
This protocol details a kinetic chromium-51 release assay to assess the inhibitory effect of this compound on NK cell-mediated cytotoxicity over time.
Materials:
-
Effector cells (e.g., primary NK cells or NK-92 cell line)
-
Target cells (e.g., K562 cells)
-
This compound
-
Chromium-51 (⁵¹Cr)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 50 µL of FBS.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.
-
Wash the labeled cells three times with complete medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells at a concentration of 1 x 10⁵ cells/mL in complete medium.
-
-
Assay Setup:
-
Plate 100 µL of labeled target cells (1 x 10⁴ cells) into each well of a 96-well V-bottom plate.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the inhibitor dilutions or vehicle control to the appropriate wells.
-
Add 50 µL of effector cells at the desired E:T ratio (e.g., 10:1).
-
Prepare control wells:
-
Spontaneous release: Target cells + 100 µL of medium.
-
Maximum release: Target cells + 100 µL of 2% Triton X-100.
-
-
-
Time-Course Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 2, 4, 8, 12, 24 hours), centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
Calculate the percentage of specific lysis for each time point using the following formula:
-
Plot the % specific lysis against time for each concentration of this compound.
-
Data Presentation:
| Time (hours) | % Specific Lysis (Vehicle Control) | % Specific Lysis (this compound [X µM]) | % Specific Lysis (this compound [Y µM]) |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Protocol 2: Intracellular Granzyme B Staining by Flow Cytometry
This protocol allows for the assessment of this compound's effect on the intracellular levels of Granzyme B in effector cells over time, which may change in response to prolonged target cell engagement.
Materials:
-
Co-culture of effector and target cells treated with this compound or vehicle
-
Brefeldin A and Monensin
-
Anti-human CD3, CD8, or CD56 antibodies (for cell surface staining)
-
Fixation/Permeabilization buffer
-
Anti-human Granzyme B antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Co-culture effector and target cells at an appropriate E:T ratio in the presence of different concentrations of this compound or vehicle control.
-
For the last 4-6 hours of each time point (e.g., at 6, 18, and 42 hours for a 12, 24, and 48-hour experiment), add Brefeldin A (protein transport inhibitor) to the culture to trap newly synthesized proteins intracellularly.
-
-
Cell Staining:
-
At each time point, harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Perform cell surface staining by incubating the cells with fluorescently labeled antibodies against relevant markers (e.g., CD8 for CTLs, CD56 for NK cells) for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining by incubating the cells with a fluorescently labeled anti-Granzyme B antibody for 30 minutes at room temperature.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Gate on the effector cell population based on their surface markers.
-
Analyze the Mean Fluorescence Intensity (MFI) of Granzyme B within the effector cell population at each time point and for each treatment condition.
-
Data Presentation:
| Time (hours) | Granzyme B MFI (Vehicle Control) | Granzyme B MFI (this compound [X µM]) | Granzyme B MFI (this compound [Y µM]) |
| 12 | |||
| 24 | |||
| 48 |
Visualizations
Caption: Signaling pathway of perforin-mediated cytotoxicity and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity over time.
References
Technical Support Center: Optimizing Perforin-IN-2 Delivery In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of Perforin-IN-2. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to facilitate successful experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of perforin, a key effector protein in the immune system. Perforin is released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to form pores in the membranes of target cells, such as virus-infected or tumor cells. These pores allow the entry of granzymes, which are proteases that induce programmed cell death (apoptosis). This compound blocks the pore-forming activity of perforin, thereby inhibiting this cell-killing mechanism. This makes it a promising candidate for therapeutic intervention in conditions where perforin-mediated cell death is pathogenic, such as in allogeneic bone marrow/stem cell transplantation rejection.
Q2: What are the main challenges in delivering this compound in vivo?
A2: Like many small molecule inhibitors, the primary challenge for in vivo delivery of this compound and related benzenesulfonamide-based compounds is their hydrophobic nature. This can lead to:
-
Low Aqueous Solubility: Difficulty in preparing formulations suitable for injection, potentially leading to precipitation of the compound.
-
Poor Bioavailability: Inefficient absorption and distribution to the target tissues.
-
High Plasma Protein Binding: A significant portion of the administered drug may bind to plasma proteins, reducing the concentration of the free, active compound.[1][2]
Q3: What is a suitable vehicle formulation for in vivo administration of this compound?
A3: Due to its hydrophobicity, this compound requires a specialized vehicle for in vivo delivery. A common and effective approach for benzenesulfonamide-based inhibitors is the use of a co-solvent system. For example, dissolving the compound in a solution of 20% hydroxypropyl-β-cyclodextrin (HPCD) in sterile saline has been used for similar perforin inhibitors. Alternatively, a mixture of Dimethyl Sulfoxide (DMSO) and an aqueous vehicle like saline or phosphate-buffered saline (PBS) can be employed. It is critical to keep the final DMSO concentration to a minimum (ideally below 10%) to mitigate potential toxicity.
Q4: What is the recommended route of administration for this compound in preclinical models?
A4: Intraperitoneal (IP) injection is a commonly used and effective route for administering this compound and similar compounds in mouse models.[3] This method allows for the administration of larger volumes of solution, which can be advantageous for compounds with limited solubility.
Q5: How should this compound be stored?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month). It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation of this compound during formulation or injection. | - Low aqueous solubility of the compound.- Vehicle is not optimal.- Final concentration is too high. | - Optimize the vehicle: Try different co-solvent systems (e.g., increase the percentage of cyclodextrin or use a combination of DMSO and PEG).- Gentle warming and sonication: These can aid in the dissolution of the compound. Ensure the compound is heat-stable before warming.- Prepare fresh: Formulate the dosing solution immediately before administration to minimize the chance of precipitation over time.- Lower the concentration: If possible, reduce the final concentration of the dosing solution and increase the injection volume (within acceptable limits for the animal model). |
| Lack of in vivo efficacy at the tested dose. | - Insufficient drug exposure at the target site.- Rapid metabolism and clearance.- Suboptimal dosing schedule.- High plasma protein binding limiting free drug concentration. | - Conduct a dose-response study: Test a range of doses to determine the optimal therapeutic window.- Perform pharmacokinetic (PK) studies: Analyze plasma and tissue concentrations of this compound over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile.- Adjust the dosing frequency: Based on the PK data, a more frequent dosing schedule may be necessary to maintain therapeutic concentrations.- Consider the high plasma protein binding: The total plasma concentration may need to be significantly higher than the in vitro IC50 to achieve a sufficient unbound concentration. A study on a similar compound suggested that total plasma concentrations needed to be maintained above 900 μM for optimal efficacy. |
| Observed toxicity or adverse effects in animal models (e.g., weight loss, lethargy). | - Vehicle-related toxicity (especially with high concentrations of DMSO).- Off-target effects of the compound.- Dose is too high (exceeding the Maximum Tolerated Dose - MTD). | - Include a vehicle control group: This is essential to differentiate between vehicle-induced toxicity and compound-specific effects.- Reduce the concentration of organic solvents: Aim for the lowest effective concentration of co-solvents like DMSO.- Perform a toxicity study: Determine the MTD by administering escalating doses and monitoring for clinical signs of toxicity.- Monitor animal health closely: Regularly check body weight, food and water intake, and overall appearance and behavior. |
| High variability in experimental results between animals. | - Inconsistent administration technique.- Formulation instability.- Biological variability between animals. | - Standardize the injection procedure: Ensure all personnel are proficient in the chosen administration technique (e.g., intraperitoneal injection).- Ensure homogenous formulation: If using a suspension, vortex or sonicate the solution before each injection to ensure a consistent dose is administered.- Increase the number of animals per group: This can help to improve the statistical power of the study and account for inter-animal variability. |
III. Quantitative Data
The following tables summarize the available in vitro and in vivo data for this compound and structurally related benzenesulfonamide perforin inhibitors.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value |
| IC50 (Perforin-mediated cell lysis) | Jurkat T leukemia cells | 6.65 µM |
| IC50 (KHYG-1 NK cell-mediated killing) | K562 cells | 5.37 µM |
Data sourced from MedChemExpress.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dosage | Outcome |
| C57BL/6 mice (allogeneic bone marrow transplantation model) | Intraperitoneal (IP) | 80-160 mg/kg (single dose) | Increased survival rate of allogeneic bone marrow cells in peripheral blood and spleen. |
Table 3: Pharmacokinetic Parameters of a Structurally Related Benzenesulfonamide Perforin Inhibitor (Compound 7)
| Parameter | Value |
| Cmax (Maximum plasma concentration) | 235 µM |
| T1/2 (Elimination half-life) | 4.1 hours |
| AUC (Area under the curve) | 1222 µM·h |
Note: This data is for a compound structurally similar to this compound and was obtained in mice. It should be used as a reference for experimental design.
IV. Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
This protocol provides a general guideline for preparing a dosing solution of this compound. The final concentrations and volumes should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 100 mg/kg) and the average weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle: A common co-solvent system is a mixture of DMSO and saline. To minimize toxicity, the final concentration of DMSO should be as low as possible, typically not exceeding 10%. For a 10% DMSO vehicle, mix 1 part sterile DMSO with 9 parts sterile saline.
-
Dissolve this compound: a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the required volume of DMSO to achieve a high-concentration stock solution. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary, provided the compound is stable under these conditions. c. Gradually add the sterile saline to the DMSO stock solution while continuously vortexing to prevent precipitation.
-
Final Formulation: The final solution should be clear and free of any visible precipitate. Prepare the formulation fresh on the day of injection.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol describes the standard procedure for administering a compound via intraperitoneal injection in mice. All procedures should be performed in accordance with institutional animal care and use guidelines.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol or other appropriate disinfectant
-
Gauze pads
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by the loose skin on its neck and back, and secure the tail.
-
Locate the Injection Site: The preferred site for IP injection is the lower right quadrant of the abdomen. This location avoids major organs such as the cecum and bladder.
-
Disinfect the Site: Swab the injection site with a gauze pad moistened with 70% ethanol.
-
Perform the Injection: a. Insert the needle, bevel up, at a 10-30 degree angle into the skin and through the abdominal wall. b. Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or any colored fluid appears in the syringe, withdraw the needle and re-attempt the injection at a different site with a fresh syringe and needle. c. If no fluid is aspirated, slowly and steadily inject the dosing solution.
-
Withdraw the Needle: Once the injection is complete, withdraw the needle smoothly.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
V. Visualizations
Signaling Pathway
Caption: Perforin-mediated cell lysis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
Troubleshooting Logic
References
Mitigating non-specific binding of Perforin-IN-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential non-specific binding of Perforin-IN-2 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of perforin, a key cytolytic protein used by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells.[1][2] Its primary mechanism of action is to block perforin-mediated cell lysis.[3] This makes it a valuable tool for studying immune pathologies and as a potential immunosuppressant, for instance, in the context of allogeneic bone marrow transplantation to reduce graft rejection.[3]
Q2: What are non-specific or off-target effects of a small molecule inhibitor?
Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[4] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences. It is a common challenge in drug development and preclinical research that requires careful validation.
Q3: What are the initial signs that this compound might be causing non-specific effects in my assay?
Common indicators of potential off-target effects include:
-
Inconsistent results with other perforin inhibitors: Using a structurally different inhibitor for perforin should ideally produce a similar phenotype. If not, it might suggest off-target effects of this compound.
-
Discrepancy with genetic validation: The phenotype observed with this compound should be mimicked by genetic knockout or knockdown of the perforin gene (PRF1) in the effector cells. A significant difference could point towards off-target binding.
-
High background signal in binding assays: In assays measuring the direct binding of this compound, a high background may indicate non-specific interactions with assay components or surfaces.
-
Cellular toxicity at effective concentrations: If this compound shows toxicity to effector or target cells at concentrations required to inhibit perforin, it might be due to off-target effects, unless the on-target effect is expected to cause such toxicity.
-
Steep, non-saturating dose-response curves: This can sometimes be an indication of compound aggregation rather than specific target inhibition.
Troubleshooting Guides
Issue 1: High background signal or apparent non-specific inhibition in a biochemical assay (e.g., using recombinant perforin).
Possible Cause & Solution
-
Compound Aggregation: Hydrophobic small molecules can aggregate at high concentrations in aqueous buffers, leading to non-specific inhibition.
-
Visual Inspection: Check for any cloudiness or precipitate in your this compound solution.
-
Detergent Addition: Include a low concentration of a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, in your assay buffer to help disrupt potential aggregates.
-
Concentration-Response Curve: Analyze the shape of your dose-response curve. Aggregating compounds often display a steep, non-saturating curve.
-
-
Non-specific Binding to Assay Components: The inhibitor may be binding to the plate surface or other proteins in the assay.
-
Blocking Agents: Add Bovine Serum Albumin (BSA) to the assay buffer (typically at 0.01% to 0.1%) to block non-specific binding sites on plasticware and to act as a carrier protein.
-
-
Incorrect Buffer Conditions: The pH or ionic strength of the buffer may be promoting non-specific interactions.
-
Optimize pH and Salt Concentration: Empirically test a range of pH values and salt concentrations to find conditions that minimize background signal while maintaining specific activity.
-
Issue 2: Inconsistent or unexpected results in cell-based cytotoxicity assays (e.g., ⁵¹Cr release assay, Granzyme B delivery assay).
Possible Cause & Solution
-
Off-Target Effects on Effector or Target Cells: this compound may be affecting other cellular pathways, leading to a phenotype that is not solely due to perforin inhibition.
-
Genetic Validation with PRF1 Knockdown/Knockout: The most rigorous control is to use effector cells (e.g., NK cells or CTLs) where the perforin gene (PRF1) has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9). The phenotype of these cells should phenocopy the effects of this compound treatment. If this compound has an effect in perforin-deficient cells, this is a strong indication of off-target activity.
-
Compound Instability or Metabolism: The inhibitor may be degrading or being metabolized by the cells during the course of the experiment.
-
Replenish the Inhibitor: For longer-term experiments, consider replenishing the media with fresh this compound at regular intervals.
-
-
Solvent Effects: The vehicle used to dissolve this compound (e.g., DMSO) may be affecting the cells.
-
Minimize Final Solvent Concentration: Keep the final concentration of DMSO below 0.5%, and ideally below 0.1%.
-
Include Vehicle Controls: Ensure that all untreated control wells contain the same final concentration of the vehicle as the treated wells.
-
Quantitative Data Summary
The following tables provide a summary of reported in vitro efficacy for this compound.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Perforin Lytic Activity | Jurkat T leukemia cells | IC₅₀ | 6.65 µM | |
| NK Cell Killing | KHYG-1 NK cells vs. K562 target cells | IC₅₀ | 5.37 µM |
Experimental Protocols
Protocol 1: Chromium (⁵¹Cr) Release Assay for Cytotoxicity
This assay measures the release of ⁵¹Cr from pre-labeled target cells upon lysis by effector cells.
Materials:
-
Effector cells (e.g., human NK cells or CTLs)
-
Target cells (e.g., K562 or Jurkat)
-
This compound
-
Na₂⁵¹CrO₄ (Sodium Chromate-51)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 50 µL of FBS.
-
Add 100 µCi of Na₂⁵¹CrO₄ and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
-
Wash the labeled target cells three times with complete medium to remove excess ⁵¹Cr.
-
Resuspend the cells in complete medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (e.g., DMSO).
-
Add 50 µL of effector cells at various concentrations (to achieve different Effector:Target ratios) to the wells of a 96-well plate.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells. Pre-incubate for 30-60 minutes at 37°C.
-
Add 50 µL of labeled target cells (5,000 cells) to each well.
-
Prepare control wells:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 2% Triton X-100.
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact.
-
Incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to counting tubes.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the % specific lysis against the this compound concentration to determine the IC₅₀.
-
Protocol 2: Flow Cytometry-Based Degranulation Assay (CD107a Expression)
This assay measures the surface expression of CD107a (LAMP-1) on effector cells, which is a marker of degranulation.
Materials:
-
Effector cells (e.g., human NK cells)
-
Target cells (e.g., K562)
-
This compound
-
Fluorochrome-conjugated anti-CD107a antibody
-
Fluorochrome-conjugated antibodies for effector cell identification (e.g., anti-CD3, anti-CD56)
-
Monensin (protein transport inhibitor)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare effector and target cells in complete medium.
-
-
Assay Setup:
-
In a 96-well U-bottom plate, add effector cells and target cells at the desired ratio (e.g., 1:1).
-
Add serial dilutions of this compound or a vehicle control.
-
Add the anti-CD107a antibody and monensin to each well.
-
-
Incubation:
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining and Acquisition:
-
Wash the cells with FACS buffer.
-
Stain with antibodies to identify the effector cell population (e.g., anti-CD3 and anti-CD56 for NK cells).
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the effector cell population.
-
Determine the percentage of CD107a-positive cells within the effector population for each condition.
-
Plot the percentage of CD107a-positive cells against the this compound concentration.
-
Visualizations
Caption: Signaling pathway of perforin-mediated cytotoxicity and the inhibitory action of this compound.
Caption: A logical workflow to troubleshoot and distinguish between on-target and potential off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Perforin-IN-2 and Other Perforin Inhibitors for Researchers
For researchers in immunology, oncology, and drug development, the targeted inhibition of perforin—a key cytolytic protein used by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells—presents a promising therapeutic strategy for various conditions, including autoimmune diseases and graft-versus-host disease. Perforin-IN-2 has emerged as a notable inhibitor, and this guide provides an objective comparison with other classes of perforin inhibitors, supported by available experimental data.
This document summarizes the mechanisms of action, inhibitory activities, and experimental protocols for evaluating this compound alongside other significant perforin inhibitors, including V-ATPase inhibitors and benzenesulphonamide-based compounds.
Mechanism of Action and Inhibitor Classes
Perforin inhibitors can be broadly categorized based on their mechanism of action. This compound belongs to a class of small molecules that directly interfere with perforin's lytic activity. Other classes include agents that indirectly affect perforin function by disrupting the cellular machinery necessary for its activity.
-
Direct Perforin Inhibitors (e.g., this compound, Benzenesulphonamides): These small molecules are believed to bind directly to the perforin protein, preventing its polymerization and subsequent pore formation on the target cell membrane.
-
V-ATPase Inhibitors (e.g., Concanamycin A, Bafilomycin A1): These agents inhibit the vacuolar H+-ATPase, an enzyme responsible for acidifying lytic granules. This disruption of pH homeostasis within the granules leads to the degradation of perforin, thereby preventing its release and cytotoxic function.
Quantitative Comparison of Perforin Inhibitors
The following table summarizes the available quantitative data on the inhibitory activity of this compound and other selected perforin inhibitors. It is important to note that the experimental conditions, such as the cell lines and assay types, may vary between studies, which can influence the reported IC50 values.
| Inhibitor Class | Specific Inhibitor | Assay Type | Effector Cells | Target Cells | IC50 / % Inhibition | Citation |
| Direct Inhibitor | This compound | KHYG-1 NK cell-mediated cytotoxicity | KHYG-1 NK | K562 | 5.37 µM | [1] |
| Direct Inhibitor | Benzenesulphonamide (Cmpd 5) | Recombinant perforin-induced cell lysis | - | Jurkat | 1.17 µM | [2] |
| Direct Inhibitor | Benzenesulphonamide (Cmpd 14) | Recombinant perforin-induced cell lysis | - | Jurkat | 5.18 µM | [2] |
| Direct Inhibitor | Benzenesulphonamide (Various) | KHYG-1 NK cell-mediated cytotoxicity | KHYG-1 NK | K562 | 50-100% inhibition @ 20 µM | [3] |
| V-ATPase Inhibitor | Concanamycin A | NK cell-mediated cytotoxicity | Primary Human NK | K562 | Potent inhibition (specific IC50 not provided) | [4] |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is crucial to visualize the perforin-mediated cell death pathway and the experimental workflow used to assess inhibitor efficacy.
Experimental Protocols
A standard method for quantifying the cytotoxic activity of immune cells and the efficacy of inhibitors is the Chromium-51 (51Cr) release assay.
Chromium-51 (51Cr) Release Cytotoxicity Assay
This assay measures the release of radioactive 51Cr from pre-labeled target cells upon lysis by effector cells.
Materials:
-
Effector cells (e.g., KHYG-1 NK cells)
-
Target cells (e.g., K562 leukemia cells)
-
Perforin inhibitors (this compound, etc.)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
51Cr-sodium chromate
-
96-well round-bottom plates
-
Centrifuge
-
Gamma counter
Protocol:
-
Target Cell Labeling:
-
Resuspend target cells (e.g., K562) at a concentration of 1 x 10^6 cells/mL in RPMI-1640.
-
Add 100 µCi of 51Cr per 1 x 10^6 cells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Wash the labeled target cells three times with fresh medium to remove unincorporated 51Cr.
-
Resuspend the cells to a final concentration of 1 x 10^5 cells/mL.
-
-
Effector Cell and Inhibitor Preparation:
-
Plate effector cells (e.g., KHYG-1) in a 96-well plate at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Prepare serial dilutions of the perforin inhibitors in the assay medium.
-
Add the inhibitor dilutions to the wells containing the effector cells and pre-incubate for 30 minutes at 37°C.
-
-
Co-incubation:
-
Add 100 µL of the labeled target cell suspension (1 x 10^4 cells) to each well containing the effector cells and inhibitors.
-
Prepare control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a lysis agent (e.g., 1% Triton X-100).
-
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of 51Cr Release:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the percent specific lysis against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell lysis).
-
Conclusion
This compound is a direct inhibitor of perforin-mediated cytotoxicity with a demonstrated IC50 in the low micromolar range in NK cell-based assays. When compared to other classes of inhibitors, such as the benzenesulphonamides, it shows comparable potency, although direct head-to-head studies are limited. V-ATPase inhibitors like Concanamycin A are also potent but act through an indirect mechanism that may have broader cellular effects. The choice of inhibitor for a particular research application will depend on the specific experimental goals, such as the need for direct perforin targeting versus the modulation of the entire granule-dependent cytotoxic pathway. The provided experimental protocol for the 51Cr release assay offers a robust method for quantifying and comparing the efficacy of these different classes of perforin inhibitors in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzenesulphonamide inhibitors of the cytolytic protein perforin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NK cell detachment from target cells is regulated by successful cytotoxicity and influences cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Perforin-IN-2 and Concanamycin A in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
In the study of cell-mediated cytotoxicity, particularly the perforin-granzyme pathway, researchers rely on specific inhibitors to dissect molecular mechanisms and validate therapeutic targets. This guide provides an objective comparison of two commonly used inhibitors, Perforin-IN-2 and concanamycin A, in the context of cytotoxicity assays. We will delve into their mechanisms of action, present available experimental data, and provide detailed experimental protocols to assist in experimental design and data interpretation.
Introduction to this compound and Concanamycin A
This compound is a small molecule inhibitor that directly targets perforin, a key pore-forming protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells. By directly binding to perforin, this compound prevents the formation of pores in the target cell membrane, thereby inhibiting perforin-mediated cell lysis.[1]
Concanamycin A is a macrolide antibiotic that acts as a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[2][3] In the context of cytotoxicity, its effect is indirect. V-ATPase is crucial for maintaining the acidic environment of lytic granules within cytotoxic lymphocytes.[3] Inhibition of V-ATPase by concanamycin A neutralizes the pH of these granules, leading to the degradation and inactivation of perforin before it can be secreted.[2] Notably, concanamycin A does not affect the Fas-ligand (FasL) pathway of cytotoxicity, making it a valuable tool for distinguishing between the two major cell death pathways induced by cytotoxic lymphocytes.
Mechanism of Action: A Head-to-Head Comparison
The fundamental difference between this compound and concanamycin A lies in their molecular targets and the point of intervention in the cytotoxic pathway.
-
This compound acts extracellularly, directly on the perforin protein after its release from the effector cell. This makes it a highly specific tool for studying the direct effects of perforin pore formation on target cells.
-
Concanamycin A acts intracellularly within the effector cell, preventing the proper function of lytic granules. This leads to a loss of perforin-based killing capacity before the effector cell even engages with a target.
This difference in mechanism has significant implications for experimental design and interpretation. For instance, to study the role of perforin in a specific cell-cell interaction, this compound would be the more appropriate inhibitor. Conversely, to investigate the overall contribution of the perforin-granzyme pathway versus the FasL pathway, concanamycin A is the inhibitor of choice.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and concanamycin A. It is important to note that the IC50 values are not directly comparable due to the different primary targets of the two inhibitors.
| Parameter | This compound | Concanamycin A |
| Primary Target | Perforin | Vacuolar-type H+-ATPase (V-ATPase) |
| IC50 (Perforin-mediated cell lysis) | 5.37 µM (KHYG-1 NK cells vs K562 cells) | Not directly applicable; inhibits perforin pathway indirectly. |
| IC50 (Recombinant perforin lysis) | 6.65 µM (against Jurkat T leukemia cells) | Not applicable |
| IC50 (V-ATPase inhibition) | Not applicable | ~10 nM |
Experimental Protocols
Detailed methodologies for utilizing this compound and concanamycin A in common cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
Chromium Release Assay
This assay measures the release of radioactive chromium (51Cr) from pre-labeled target cells upon lysis by effector cells.
Materials:
-
Effector cells (e.g., CTLs or NK cells)
-
Target cells
-
This compound or concanamycin A
-
51Cr (Sodium Chromate)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom plates
-
Triton X-100 (for maximum release control)
-
Gamma counter
Protocol for this compound:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10^6 cells/mL in complete medium.
-
Add 100 µCi of 51Cr per 1 x 10^6 cells.
-
Incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.
-
Wash the labeled target cells three times with complete medium to remove excess 51Cr.
-
Resuspend the cells at the desired concentration in complete medium.
-
-
Assay Setup:
-
Plate 5 x 10^3 labeled target cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the desired concentrations of this compound to the wells containing target cells.
-
Add effector cells at various effector-to-target (E:T) ratios.
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
-
Incubation and Measurement:
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new tube or plate compatible with a gamma counter.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol for Concanamycin A:
-
Effector Cell Pre-treatment:
-
Prepare serial dilutions of concanamycin A in complete medium.
-
Incubate the effector cells with the desired concentrations of concanamycin A for 2-4 hours at 37°C.
-
Wash the effector cells to remove any unbound inhibitor.
-
-
Target Cell Labeling:
-
Follow the same procedure as described for the this compound protocol.
-
-
Assay Setup:
-
Plate 5 x 10^3 labeled target cells per well in a 96-well plate.
-
Add the pre-treated effector cells at various E:T ratios.
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
-
Incubation, Measurement, and Data Analysis:
-
Follow the same procedures as described for the this compound protocol.
-
Flow Cytometry-Based Cytotoxicity Assay
This method uses fluorescent dyes to distinguish between live and dead target cells, allowing for the quantification of cytotoxicity by flow cytometry.
Materials:
-
Effector cells
-
Target cells
-
This compound or concanamycin A
-
Cell tracking dye (e.g., CFSE, CellTrace™ Violet)
-
Viability dye (e.g., Propidium Iodide (PI), 7-AAD)
-
FACS tubes or 96-well V-bottom plates
-
Flow cytometer
Protocol for this compound:
-
Target Cell Labeling:
-
Label target cells with a cell tracking dye according to the manufacturer's instructions. This will allow for the specific identification of the target cell population during flow cytometry analysis.
-
Wash and resuspend the labeled target cells in complete medium.
-
-
Assay Setup:
-
Co-culture labeled target cells with effector cells at various E:T ratios in FACS tubes or a 96-well plate.
-
Add serial dilutions of this compound to the co-culture.
-
Controls:
-
Target cells only (for baseline viability).
-
Target cells with effector cells but no inhibitor.
-
-
-
Incubation and Staining:
-
Incubate the cells for 4-6 hours at 37°C.
-
Just before analysis, add a viability dye (e.g., PI or 7-AAD) to each sample.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the target cell population based on the cell tracking dye.
-
Within the target cell gate, quantify the percentage of dead cells (positive for the viability dye).
-
-
Data Analysis:
-
The percentage of specific cytotoxicity can be calculated by subtracting the percentage of dead cells in the "target cells only" control from the experimental samples.
-
Protocol for Concanamycin A:
-
Effector Cell Pre-treatment:
-
Follow the same pre-treatment procedure as described for the chromium release assay.
-
-
Target Cell Labeling:
-
Follow the same procedure as described for the this compound protocol.
-
-
Assay Setup, Incubation, Staining, and Analysis:
-
Follow the same procedures as described for the this compound protocol, using the pre-treated effector cells.
-
Visualizing the Mechanisms
The following diagrams illustrate the distinct mechanisms of action of this compound and concanamycin A.
Caption: Mechanism of this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Concanamycin A, a powerful tool for characterization and estimation of contribution of perforin- and Fas-based lytic pathways in cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FD-891, a structural analogue of concanamycin A that does not affect vacuolar acidification or perforin activity, yet potently prevents cytotoxic T lymphocyte-mediated cytotoxicity through the blockage of conjugate formation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Perforin-IN-2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results accurately and advancing therapeutic development. This guide provides a comparative analysis of Perforin-IN-2, a commercially available perforin inhibitor, with a well-documented class of benzenesulphonamide-based perforin inhibitors. This comparison aims to highlight the available data on their performance and underscore the critical need for comprehensive specificity testing.
Executive Summary
Perforin is a key cytolytic protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virus-infected and malignant cells. Its central role in immune-mediated cell death makes it an attractive target for therapeutic intervention in various diseases, including autoimmune disorders and transplant rejection. While several inhibitors have been developed, their specificity is a crucial determinant of their utility as research tools and their potential as therapeutic agents.
This guide focuses on this compound and compares it to a series of benzenesulphonamide inhibitors. While potency data is available for both, a significant gap exists in the public domain regarding the comprehensive specificity of this compound. In contrast, some specificity data has been published for the benzenesulphonamide class, suggesting a favorable profile. Researchers are therefore urged to exercise caution and conduct thorough in-house validation when using this compound.
Performance Comparison
The following tables summarize the available quantitative data for this compound and a representative benzenesulphonamide inhibitor. It is important to note that this data is compiled from different sources and direct head-to-head comparisons in the same assays are not publicly available.
Table 1: In Vitro Potency of Perforin Inhibitors
| Inhibitor | Target Cell Lysis Inhibition (IC50) | NK Cell-Mediated Killing Inhibition (IC50) | Source |
| This compound | 6.65 µM (Jurkat T cells) | 5.37 µM (KHYG-1 NK cells vs. K562 cells) | [1] |
| Benzenesulphonamide Exemplar | Not directly reported in this format | Varies by analogue (e.g., some <1 µM) | [2][3] |
Table 2: Specificity Profile
| Inhibitor | Selectivity against Perforin-2 | Effect on Complement Pathway | Effect on Granzyme Activity | Off-Target Profile | Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Benzenesulphonamide Inhibitors | Data Not Available | No significant inhibition of pneumolysin (a related bacterial pore-forming toxin) | Not reported to directly inhibit granzymes | Did not block Fas ligand or TRAIL-mediated cell death. Some analogues screened against a kinase panel with varying results. | [4] |
Experimental Methodologies
To facilitate the independent validation of perforin inhibitors, detailed protocols for key assays are provided below.
Chromium-51 Release Assay for Perforin-Mediated Cytotoxicity
This assay is a classical method to quantify cell lysis. Target cells are labeled with radioactive chromium-51 (51Cr). Upon cell membrane rupture by perforin, 51Cr is released into the supernatant and can be measured.
Protocol:
-
Target Cell Labeling:
-
Harvest target cells (e.g., Jurkat T cells or K562 cells) and wash with culture medium.
-
Resuspend 1 x 106 cells in 50 µL of fetal bovine serum.
-
Add 100 µCi of 51Cr (as sodium chromate) and incubate for 1-2 hours at 37°C, mixing every 20-30 minutes.
-
Wash the labeled cells three times with a large volume of culture medium to remove unincorporated 51Cr.
-
Resuspend the cells in culture medium at a concentration of 1 x 105 cells/mL.
-
-
Cytotoxicity Assay:
-
Plate 100 µL of the labeled target cell suspension into a 96-well V-bottom plate.
-
Add effector cells (e.g., pre-activated NK cells) at various effector-to-target (E:T) ratios.
-
For inhibitor studies, pre-incubate effector cells with the desired concentration of the perforin inhibitor (e.g., this compound or a benzenesulphonamide analogue) for 30-60 minutes before adding them to the target cells.
-
Include control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100 to lyse all cells.
-
-
Centrifuge the plate at 200 x g for 3 minutes to initiate cell-cell contact.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [ (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) ] x 100
-
CD107a Degranulation Assay by Flow Cytometry
This assay measures the degranulation of cytotoxic lymphocytes, a prerequisite for perforin and granzyme release. CD107a (LAMP-1), a lysosomal membrane protein, is transiently exposed on the cell surface during this process.
Protocol:
-
Cell Preparation:
-
Prepare effector cells (e.g., human peripheral blood mononuclear cells (PBMCs) or isolated NK cells) and target cells (e.g., K562).
-
If using an inhibitor, pre-incubate the effector cells with the inhibitor for 30-60 minutes.
-
-
Co-culture and Staining:
-
In a 96-well U-bottom plate, combine effector and target cells at an appropriate E:T ratio (e.g., 10:1).
-
Immediately add a fluorescently labeled anti-CD107a antibody.
-
Add monensin (a protein transport inhibitor) to the co-culture to prevent the re-internalization of CD107a.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Surface Marker Staining and Data Acquisition:
-
After incubation, wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain for other cell surface markers to identify the effector cell population of interest (e.g., CD3, CD8, CD56).
-
Wash the cells again and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population, then on the specific effector cell subset (e.g., CD3-CD56+ for NK cells).
-
Quantify the percentage of CD107a-positive cells within the effector cell population.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental setups, the following diagrams have been generated using Graphviz.
Caption: The granule exocytosis pathway of cytotoxic lymphocytes.
Caption: Workflow for the Chromium-51 release assay.
Conclusion and Recommendations
The available data indicates that this compound is an active inhibitor of perforin-mediated cell lysis. However, the lack of publicly available, comprehensive specificity data is a significant concern for its use as a selective chemical probe. Researchers should be aware that off-target effects could lead to misinterpretation of experimental outcomes.
The benzenesulphonamide class of perforin inhibitors, while also not exhaustively characterized in the public domain, has some published data supporting its specificity for perforin over at least one other bacterial pore-forming protein and other cell death pathways.
Recommendations for Researchers:
-
Thoroughly Validate this compound: Before use in critical experiments, it is imperative to perform in-house validation of this compound. This should include testing its effects on related pore-forming proteins (e.g., Perforin-2, complement components), as well as key proteases involved in cytotoxic lymphocyte function (e.g., granzymes).
-
Use Appropriate Controls: When using any perforin inhibitor, include negative and positive controls to ensure the observed effects are due to perforin inhibition. This may involve using cells from perforin-knockout mice or employing structurally related but inactive control compounds.
-
Consider Alternatives: For studies requiring a high degree of confidence in perforin specificity, consider synthesizing or obtaining a benzenesulphonamide-based inhibitor with a more characterized specificity profile.
-
Advocate for Data Transparency: Encourage commercial suppliers to provide comprehensive specificity data for their chemical probes to enhance the reproducibility and reliability of biomedical research.
By taking a critical and evidence-based approach to the selection and validation of chemical inhibitors, the scientific community can ensure the generation of robust and reliable data in the study of perforin biology and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Perforin-IN-2 and Alternative Small Molecule Inhibitors of Perforin-Mediated Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Perforin-IN-2's activity against other known perforin inhibitors across various cell types. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies on perforin-mediated cellular cytotoxicity.
Introduction to Perforin and its Inhibition
Perforin is a pore-forming protein crucial for the cytotoxic activity of Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs).[1] Upon release from these immune cells, perforin inserts into the membrane of target cells, creating pores that allow the entry of granzymes, which in turn trigger apoptosis.[1] The inhibition of perforin is a promising therapeutic strategy for conditions characterized by excessive CTL or NK cell activity, such as autoimmune diseases and graft-versus-host disease. This compound is a known inhibitor of perforin that has been shown to block perforin-mediated cell lysis.
Comparative Activity of Perforin Inhibitors
The following table summarizes the in vitro activity of this compound and a selection of alternative small molecule perforin inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the perforin-mediated cell lysis by 50%. It is important to note that the experimental conditions, such as the effector cells, target cells, and assay format, can significantly influence the observed IC50 values.
| Inhibitor Class | Specific Inhibitor | Effector Cells | Target Cells | Assay Type | IC50 (µM) | Reference |
| Unknown | This compound | KHYG-1 NK cells | K562 | Not Specified | 5.37 | MedChemExpress |
| Unknown | This compound | Recombinant Perforin | Jurkat T leukemia | Not Specified | 6.65 | MedChemExpress |
| N-methylindolinone | Compound 18 | Recombinant Perforin | Jurkat | ⁵¹Cr Release | 1.17 | [2] |
| Isobenzofuranone | Compound 12 | Recombinant Perforin | Jurkat | ⁵¹Cr Release | 1.19 | [2] |
| Benzenesulphonamide | Compound 16 | Recombinant Perforin | Jurkat | ⁵¹Cr Release | 5.80 | [3] |
| Benzenesulphonamide | Compound 7 | Recombinant Perforin | Jurkat | ⁵¹Cr Release | Potent Inhibitor | |
| Benzenesulphonamide | Compound 14 | Recombinant Perforin | Jurkat | ⁵¹Cr Release | Potent Inhibitor |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of perforin-mediated cytotoxicity and the general workflow for assessing its inhibitors, the following diagrams are provided.
Caption: Perforin-mediated apoptotic pathway and point of inhibition.
Caption: General workflow of a chromium-51 release cytotoxicity assay.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of perforin inhibitors. Below is a generalized protocol for a standard chromium-51 (⁵¹Cr) release assay, a common method for quantifying cell-mediated cytotoxicity.
Chromium-51 Release Assay Protocol
Objective: To measure the ability of effector cells (e.g., NK cells, CTLs) to lyse target cells and to assess the inhibitory effect of compounds like this compound.
Materials:
-
Effector cells (e.g., KHYG-1 NK cells)
-
Target cells (e.g., K562 leukemia cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sodium Chromate (⁵¹Cr)
-
Fetal Bovine Serum (FBS)
-
Triton X-100 or other lysis buffer
-
Perforin inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells (e.g., K562) at a concentration of 1 x 10⁷ cells/mL in complete medium.
-
Add 100 µCi of ⁵¹Cr per 1 x 10⁷ cells.
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator, mixing gently every 30 minutes.
-
Wash the labeled target cells three times with a large volume of complete medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells at a final concentration of 1 x 10⁵ cells/mL in complete medium.
-
-
Assay Setup:
-
Plate 50 µL of the labeled target cell suspension into each well of a 96-well V-bottom plate.
-
Prepare serial dilutions of the perforin inhibitor in complete medium. Add 50 µL of the inhibitor dilutions to the appropriate wells. For the control wells (no inhibitor), add 50 µL of medium with the vehicle (e.g., DMSO).
-
Prepare effector cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1). Add 100 µL of the effector cell suspension to the wells containing target cells and inhibitor.
-
Spontaneous Release Control: To wells containing only target cells, add 150 µL of complete medium.
-
Maximum Release Control: To wells containing only target cells, add 150 µL of complete medium containing a final concentration of 1% Triton X-100.
-
-
Incubation:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
-
Measurement of ⁵¹Cr Release:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new set of tubes or a LumaPlate for counting in a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the % specific lysis against the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound is an effective inhibitor of perforin-mediated cell lysis. However, for researchers seeking alternative tool compounds, several other small molecule inhibitors with varying potencies and chemical scaffolds are available. The choice of inhibitor will depend on the specific experimental needs, including the desired potency, cell types being investigated, and the assay system employed. The provided data and protocols offer a foundation for the cross-validation and selection of perforin inhibitors for in vitro and in vivo studies.
References
- 1. Perforin: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulphonamide inhibitors of the cytolytic protein perforin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pharmacological and Genetic Perforin Inhibition
A Guide for Researchers in Immunology and Drug Development
In the landscape of immunological research, understanding the precise role of cytotoxic effector molecules is paramount. Perforin, a key pore-forming protein utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells, stands as a critical component of the immune response. Manipulating perforin activity, either through pharmacological inhibition or genetic knockout, offers powerful tools to dissect its function and explore its therapeutic potential. This guide provides a comprehensive comparative analysis of two prominent methods: the use of the small molecule inhibitor Perforin-IN-2 and the application of genetic perforin knockout models.
Quantitative Data Presentation
To facilitate a clear comparison, the following tables summarize key quantitative data for both this compound and genetic perforin knockout models, compiled from various experimental sources.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Assay | Value | Reference |
| IC50 | Inhibition of perforin-mediated lysis of Jurkat T leukemia cells | 6.65 µM | [1] |
| IC50 | Inhibition of KHYG-1 NK cell-mediated killing of K562 cells | 5.37 µM | [1] |
Table 2: In Vivo Efficacy of a Benzenesulfonamide-Based Perforin Inhibitor
| Animal Model | Treatment | Outcome | Reference |
| Allogeneic Bone Marrow Transplantation in C57BL/6 mice | 80-160 mg/kg, single intraperitoneal dose | Increased survival rate of allogeneic bone marrow cells in peripheral blood and spleen | [1][2][3] |
Table 3: Phenotypic Characteristics of Genetic Perforin Knockout (Prf1-/-) Mice
| Phenotype | Observation | Reference |
| Tumor Surveillance | Increased incidence and accelerated onset of spontaneous lymphomas. 10-100-fold lower resistance to injected tumor cell lines. | |
| Viral Clearance | Impaired clearance of noncytopathic viruses like Lymphocytic Choriomeningitis Virus (LCMV). | |
| Cytotoxicity | NK and CTL-mediated cytotoxicity is significantly impaired but not completely abolished. | |
| Graft-versus-Host Disease (GVHD) | Perforin/granzyme-dependent mechanisms are required for class I-restricted acute murine GVHD. |
Mechanism of Action and Specificity
This compound is a small molecule inhibitor designed to directly interfere with the function of the perforin protein. Its mechanism of action involves binding to perforin and preventing its polymerization into pores on the target cell membrane. This targeted inhibition offers a rapid and reversible means of blocking perforin-mediated cytotoxicity. The specificity of such inhibitors is a critical consideration; while some have been shown to be selective for perforin over other pore-forming proteins like pneumolysin, a comprehensive off-target profile for this compound is not yet publicly available. As with any small molecule inhibitor, the potential for off-target effects remains a key area for investigation.
Genetic perforin knockout provides a complete and permanent ablation of perforin expression. This is achieved through targeted gene disruption in animal models, most commonly mice (Prf1-/-). This approach offers unparalleled specificity for the perforin gene itself, eliminating any direct off-target effects. However, the constitutive absence of perforin from development can lead to the emergence of compensatory mechanisms to mediate cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing perforin-dependent cytotoxicity.
Protocol 1: In Vitro NK Cell Cytotoxicity Assay Using Flow Cytometry
This protocol is adapted from established methods for measuring NK cell-mediated killing of target cells.
1. Cell Preparation:
- Effector Cells: Isolate primary NK cells from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using negative selection kits. Culture the NK cells in an appropriate medium supplemented with IL-2 to maintain viability and activity.
- Target Cells: Use a susceptible target cell line, such as K562 or YAC-1 cells. Label the target cells with a fluorescent dye (e.g., Calcein-AM or CFSE) according to the manufacturer's instructions. This allows for the differentiation of target cells from effector cells during flow cytometric analysis.
2. Co-culture and Treatment:
- Plate the fluorescently labeled target cells in a 96-well U-bottom plate at a density of 1 x 104 cells per well.
- Add the effector NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
- For experiments with this compound, add the inhibitor at a range of concentrations to the co-culture wells. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
3. Staining and Data Acquisition:
- After incubation, add a viability dye that is spectrally distinct from the target cell label (e.g., 7-AAD or Propidium Iodide) to each well. This dye will enter and stain dead cells.
- Acquire the samples on a flow cytometer.
4. Data Analysis:
- Gate on the target cell population based on their fluorescence.
- Within the target cell gate, quantify the percentage of dead cells (positive for the viability dye).
- Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100
- Experimental Lysis refers to the percentage of dead target cells in the presence of effector cells.
- Spontaneous Lysis refers to the percentage of dead target cells in the absence of effector cells.
Protocol 2: In Vivo Tumor Rejection Model
This protocol describes a common in vivo assay to assess the role of perforin in tumor control.
1. Animal Models:
- Use perforin knockout (Prf1-/-) mice and wild-type (WT) littermate controls on the same genetic background (e.g., C57BL/6).
- For pharmacological studies, use WT mice.
2. Tumor Cell Injection:
- Inject a syngeneic tumor cell line that is known to be susceptible to CTL or NK cell-mediated killing (e.g., B16 melanoma or RMA lymphoma) subcutaneously or intravenously into the mice. The number of cells injected should be optimized to allow for tumor growth in the knockout or inhibitor-treated group.
3. Treatment Regimen:
- For this compound studies, administer the inhibitor to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections) starting before or at the time of tumor cell injection. A vehicle control group must be included.
4. Monitoring and Endpoint:
- Monitor the mice regularly for tumor growth by measuring tumor volume with calipers (for subcutaneous tumors) or by monitoring for signs of disease progression.
- The primary endpoint is typically tumor-free survival or a comparison of tumor growth rates between the different groups.
- At the end of the experiment, tumors can be excised for histological analysis and characterization of the immune infiltrate.
Visualizing the Pathways
Diagrams are essential for illustrating complex biological processes. The following Graphviz DOT scripts generate diagrams for the perforin-mediated apoptosis signaling pathway and a comparative workflow.
Perforin-Mediated Apoptosis Pathway
Caption: The perforin/granzyme-mediated apoptosis pathway.
Comparative Experimental Workflow
Caption: A workflow for comparing this compound and genetic knockout.
Comparative Analysis
Efficacy and Utility
This compound offers a temporally controlled method for inhibiting perforin function. Its effects are rapid in onset and reversible upon withdrawal of the compound. This makes it an invaluable tool for studying the acute roles of perforin in dynamic immunological processes. The in vivo data, demonstrating its ability to prevent the rejection of allogeneic bone marrow cells, highlights its potential as a therapeutic agent in transplantation settings.
Genetic perforin knockout models provide a definitive, long-term ablation of perforin. This is the gold standard for studying the consequences of a complete loss of perforin function throughout the lifespan of an organism. The phenotype of these mice, including their increased susceptibility to certain infections and cancers, has been instrumental in defining the critical role of perforin in immune surveillance.
Specificity and Off-Target Considerations
A key advantage of genetic knockout is its absolute specificity for the targeted gene, thereby avoiding direct off-target pharmacological effects. However, the developmental absence of perforin can lead to indirect consequences and the upregulation of compensatory cytotoxic pathways.
For This compound , as with all small molecule inhibitors, the potential for off-target effects must be carefully considered. While some perforin inhibitors have shown selectivity, comprehensive screening is necessary to fully characterize their interaction with other cellular proteins. Such off-target effects could complicate the interpretation of experimental results.
Compensatory Mechanisms in Perforin Knockout Models
A significant finding in perforin knockout mice is that cytotoxic cell function is impaired but not entirely eliminated. This points to the existence of compensatory cytotoxic mechanisms. The two primary perforin-independent pathways are:
-
Fas/FasL Pathway: The interaction between the Fas ligand (FasL) on cytotoxic cells and the Fas receptor on target cells can induce apoptosis. Studies in mice deficient in both perforin and FasL have shown a more severe impairment in cytotoxicity and a reduced capacity to induce graft-versus-host disease compared to single knockout mice.
-
TNF-α Pathway: Tumor necrosis factor-alpha (TNF-α) can also mediate target cell death, particularly in long-term cytotoxicity assays.
The upregulation or increased reliance on these pathways in perforin knockout animals is a crucial consideration when interpreting experimental outcomes. Some studies also suggest that granzyme B can induce apoptosis in certain cell types, such as smooth muscle cells, even in the absence of perforin, potentially through the degradation of the extracellular matrix.
Conclusion
Both this compound and genetic perforin knockout are indispensable tools for immunological research. The choice between these two approaches depends on the specific scientific question being addressed.
-
This compound is ideal for studying the acute and temporally defined roles of perforin and for preclinical investigations into the therapeutic potential of perforin inhibition. Its reversibility is a key advantage.
-
Genetic perforin knockout models are essential for understanding the long-term consequences of perforin deficiency and for dissecting the fundamental role of this protein in development and immune homeostasis. The potential for compensatory mechanisms must be taken into account during data interpretation.
A combined approach, where findings from knockout models are validated and further explored using specific inhibitors, will likely provide the most comprehensive understanding of perforin's multifaceted role in health and disease. This dual strategy will be critical for the continued development of novel immunomodulatory therapies targeting this potent cytotoxic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Collection - Inhibition of the Cytolytic Protein Perforin Prevents Rejection of Transplanted Bone Marrow Stem Cells in Vivo - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. Inhibition of the Cytolytic Protein Perforin Prevents Rejection of Transplanted Bone Marrow Stem Cells in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Perforin-IN-2: A Comparative Analysis of a Novel Immunosuppressant
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Perforin-IN-2's Efficacy Against Established Immunosuppressive Agents.
This guide provides a detailed comparison of this compound, a novel perforin inhibitor, with widely used immunosuppressants: the calcineurin inhibitors Cyclosporine and Tacrolimus, the mTOR inhibitor Sirolimus, and the cytotoxic agent Methotrexate. The following sections present quantitative data, detailed experimental protocols, and visualizations of the respective signaling pathways to facilitate a comprehensive evaluation of their mechanisms and potential therapeutic applications.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and other selected immunosuppressants. It is important to note that the experimental assays and reported metrics may differ between studies, precluding a direct head-to-head comparison in all cases.
| Drug | Assay | Target Cells | Metric | Value |
| This compound (Compound 1) | Perforin-mediated cell lysis | Jurkat T leukemia cells | IC50 | 6.65 µM[1] |
| KHYG-1 NK cell-mediated killing | K562 cells | IC50 | 5.37 µM[1] | |
| Perforin-dependent cytotoxicity | KHYG-1 NK cells | IC90 | 1.86 ± 0.44 µM[2] | |
| Cyclosporine | T-cell proliferation | Human PBMCs | IC50 | 294 µg/L (~0.24 µM)[3] |
| Tacrolimus | T-cell proliferation | Murine splenocytes | Dose-dependent reduction | 0.5 to 10 mg/kg/day (in vivo treatment)[4] |
| T-cell proliferation | Human PBMCs | Significant suppression | 10 ng/mL (~0.012 µM) | |
| Sirolimus | CMV-specific T-cell proliferation | Human CD8+ T-cells | - | Slight effect |
| Methotrexate | Cell viability (MTT assay) | Daoy cells | IC50 | 9.5 x 10-2 µM |
| Cell viability (MTT assay) | Saos-2 cells | IC50 | 3.5 x 10-2 µM |
Table 1: In Vitro Efficacy of Immunosuppressants. This table presents the half-maximal inhibitory concentration (IC50) or 90% inhibitory concentration (IC90) of the listed drugs in various in vitro assays.
| Drug | Animal Model | Dosing Regimen | Primary Outcome | Result |
| This compound (Compound 1) | C57BL/6 mouse model of allogeneic bone marrow cell rejection | 80-160 mg/kg, single intraperitoneal dose | Increased survival of allogeneic bone marrow cells | Significant increase in survival in peripheral blood and spleen |
| Cyclosporine | Murine heart transplant | Not specified | Graft survival | Prolonged graft survival |
| Murine bone marrow transplant | 2.5 mg/kg twice daily (oral) or 1.5 mg/kg twice daily (IV) | Prophylaxis of GVHD | Standard prophylactic regimen | |
| Tacrolimus | Murine vascularized composite allotransplantation | 1, 3, 5 mg/kg/day | Graft survival | Median survival times of 14, 30, and 30 days, respectively |
| Murine allogeneic hematopoietic stem-cell transplantation | 0.03 mg/kg/day (continuous IV infusion) | GVHD prophylaxis | Recommended starting dose | |
| Sirolimus | Murine skin allograft | 18-24 mg/kg, single dose on day 7 (with ALS/BM) | Graft survival | 100% 200-day graft acceptance |
| Murine model of hematopoietic stress | 2 mg/kg/day (intraperitoneal) | HSPC recovery | Augmented recovery | |
| Methotrexate | Murine bone marrow transplant with drug-resistant DHFR | 4 mg/kg/day | Maximum tolerated dose | 2-3 times higher than in normal marrow transplant recipients |
Table 2: In Vivo Efficacy of Immunosuppressants in Murine Models. This table summarizes the dosing and outcomes of the listed drugs in various preclinical models of transplantation and immune response.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways targeted by each class of immunosuppressant.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Calcineurin Inhibitors.
Caption: Mechanism of Action of mTOR Inhibitors.
Caption: Mechanism of Action of Methotrexate.
Experimental Protocols
Perforin-Mediated Cell Lysis Inhibition Assay
This protocol is based on the methods described for evaluating benzenesulfonamide-based perforin inhibitors.
-
Cell Culture:
-
Effector Cells: Human KHYG-1 natural killer (NK) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 100 U/mL recombinant human IL-2.
-
Target Cells: K562 leukemia cells are cultured in RPMI-1640 medium with 10% FBS.
-
-
Cytotoxicity Assay:
-
Target cells (K562) are labeled with a fluorescent dye (e.g., Calcein AM) according to the manufacturer's instructions.
-
Labeled target cells are plated in a 96-well plate.
-
This compound is serially diluted and added to the wells containing the target cells.
-
Effector cells (KHYG-1) are added to the wells at an appropriate effector-to-target ratio (e.g., 10:1).
-
The plate is incubated for a defined period (e.g., 4 hours) at 37°C in a 5% CO2 incubator.
-
Cell lysis is quantified by measuring the release of the fluorescent dye from the target cells into the supernatant using a fluorescence plate reader.
-
The percentage of specific lysis is calculated, and IC50/IC90 values are determined by non-linear regression analysis.
-
Murine Model of Allogeneic Bone Marrow Cell Rejection
This protocol is a summary of the in vivo model used to assess the efficacy of perforin inhibitors.
-
Animal Model:
-
Recipient mice (e.g., C57BL/6) are used.
-
Donor bone marrow cells are harvested from a major histocompatibility complex (MHC)-mismatched strain (allogeneic) and a syngeneic strain.
-
-
Experimental Procedure:
-
Recipient mice are treated with this compound or the vehicle control at specified doses and time points (e.g., 0, 24, and 48 hours prior to and 18 hours after cell transfer).
-
A mixture of equal numbers of fluorescently labeled allogeneic and syngeneic bone marrow cells is injected intravenously into the recipient mice.
-
At a defined time point after transplantation (e.g., 24 hours), peripheral blood and spleens are harvested.
-
The survival of allogeneic and syngeneic bone marrow cells is quantified by flow cytometry based on their fluorescent labels.
-
The percentage of allogeneic cell survival is calculated relative to the syngeneic cell survival.
-
Conclusion
This compound represents a targeted approach to immunosuppression by directly inhibiting the effector mechanism of cytotoxic lymphocytes. The provided data indicates its potential in preventing perforin-mediated cell lysis and graft rejection in preclinical models. In contrast, established immunosuppressants like cyclosporine, tacrolimus, sirolimus, and methotrexate exert their effects through broader mechanisms, targeting T-cell activation, proliferation, and nucleotide synthesis.
The choice of an immunosuppressive agent depends on the specific clinical context, balancing efficacy with the potential for off-target effects. The focused mechanism of this compound may offer a more specific immunomodulatory strategy, potentially with a different side-effect profile compared to conventional immunosuppressants. Further research, including direct comparative studies and clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in transplantation and autoimmune diseases.
References
- 1. Inhibition of the Cytolytic Protein Perforin Prevents Rejection of Transplanted Bone Marrow Stem Cells in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Perforin-IN-2: A Comparative Analysis of Cytotoxicity Inhibitors
In the landscape of immunological research and therapeutic development, the precise modulation of cytotoxic lymphocyte activity is paramount. Cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells are critical components of the immune system's arsenal against viral infections and malignancies, primarily through the perforin-granzyme pathway. However, uncontrolled cytotoxic activity can lead to autoimmune diseases and transplant rejection. This has spurred the development of inhibitors targeting this pathway. This guide provides a comparative analysis of Perforin-IN-2 against other known cytotoxicity inhibitors, offering researchers a data-driven resource for selecting the appropriate tool for their studies.
Performance Comparison of Cytotoxicity Inhibitors
The following table summarizes the inhibitory potency of this compound and other inhibitors targeting different stages of the cytotoxic lymphocyte signaling pathway. The data is presented to facilitate a direct comparison of their efficacy in relevant in vitro models.
| Inhibitor | Target | Mechanism of Action | Cell-Based Cytotoxicity IC50 | Effector:Target Cells | Reference |
| This compound | Perforin | Prevents perforin pore formation on the target cell membrane. | 5.37 µM | KHYG-1 NK : K562 | [1] |
| 6.65 µM | Recombinant Perforin : Jurkat | [1] | |||
| Z-AAD-CMK | Granzyme B | Irreversibly binds to the active site of Granzyme B, preventing it from cleaving downstream substrates. | Effective at 50 µM (Reduces DNA fragmentation) | LAK cells : OSC-3 | [2] |
| Z-VAD-FMK | Pan-Caspase | A broad-spectrum inhibitor that irreversibly binds to the catalytic site of multiple caspases, blocking the final execution phase of apoptosis. | Effective at 10-100 µM (Inhibits apoptosis) | Various | [3][4] |
| Z-DEVD-FMK | Caspase-3 | Specifically and irreversibly inhibits Caspase-3, a key executioner caspase in the apoptotic pathway. | 18 µM (Inhibits 6-OHDA-induced apoptosis) | N/A |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental setups, including effector and target cell types, and the specific apoptosis-inducing agent used.
Signaling Pathway and Points of Inhibition
The diagram below illustrates the signaling cascade of cytotoxic lymphocyte-mediated cell death and highlights the points of intervention for this compound and other benchmarked inhibitors.
Caption: Cytotoxic lymphocyte signaling pathway and inhibitor targets.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate assessment and comparison of cytotoxicity inhibitors. Below is a detailed methodology for a fluorescence-based cytotoxicity assay.
Fluorescence-Based NK Cell Cytotoxicity Assay
Objective: To quantify the cytotoxic activity of NK cells against a target cell line and to determine the inhibitory concentration (IC50) of compounds like this compound.
Materials:
-
Effector Cells: Human Natural Killer (NK) cell line (e.g., KHYG-1, NK-92).
-
Target Cells: A susceptible target cell line (e.g., K562, Jurkat).
-
Fluorescent Dye: Calcein AM (for labeling target cells).
-
Test Compounds: this compound and other inhibitors of interest.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Plate: 96-well U-bottom plate.
-
Fluorescence Plate Reader.
Experimental Workflow:
Caption: Workflow for a fluorescence-based cytotoxicity assay.
Procedure:
-
Target Cell Labeling:
-
Harvest target cells and wash them with serum-free RPMI-1640.
-
Resuspend the cells at 1 x 10^6 cells/mL in serum-free RPMI-1640 containing 5 µM Calcein AM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with complete culture medium to remove excess dye.
-
Resuspend the labeled target cells in complete culture medium at a concentration of 2 x 10^5 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of the test inhibitors in complete culture medium.
-
Add 50 µL of the inhibitor dilutions to the respective wells of a 96-well U-bottom plate. For control wells, add 50 µL of medium.
-
Prepare effector cells at a concentration of 2 x 10^6 cells/mL in complete culture medium.
-
Add 50 µL of the effector cell suspension to the wells containing the inhibitors (Effector:Target ratio of 10:1).
-
For "Spontaneous Release" control wells, add 50 µL of medium instead of effector cells.
-
Add 100 µL of the labeled target cell suspension (20,000 cells) to all wells.
-
For "Maximum Release" control wells, add 100 µL of labeled target cells and 100 µL of medium with 2% Triton X-100.
-
-
Incubation and Measurement:
-
Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new black 96-well flat-bottom plate.
-
Measure the fluorescence of the released Calcein AM using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the % Cytotoxicity against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
This guide provides a framework for the comparative evaluation of this compound. For researchers investigating the intricate mechanisms of immune-mediated cell death, a thorough understanding of the available inhibitory tools and their performance characteristics is essential for advancing the field.
References
Independent Validation and Comparative Analysis of Perforin-IN-2 IC50 Value
This guide provides an objective comparison of Perforin-IN-2's inhibitory potency against alternative perforin inhibitors, supported by available experimental data. The focus is on the half-maximal inhibitory concentration (IC50), a key measure of a drug's efficacy.
Comparative IC50 Values of Perforin Inhibitors
The following table summarizes the reported IC50 values for this compound and other novel small molecule inhibitors of perforin. It is important to note that the IC50 values for this compound are provided by the supplier, MedChemExpress, who state that they have not independently confirmed these values[1]. The alternative compounds have been characterized in peer-reviewed research.
| Compound | Target Cell Line | IC50 (µM) | Source |
| This compound | Jurkat T leukemia cells | 6.65 | [1] |
| This compound | K562 cells | 5.37 | [1] |
| Compound 18 | Recombinant Perforin | 1.17 - 6.87 | [2] |
| Compound 3 (Lead Compound) | Recombinant Perforin (Jurkat assay) | 6.20 | [2] |
| Thiophene-based analog of Cmpd 3 | Recombinant Perforin (Jurkat assay) | 0.78 | |
| 2,5-Pyridyl analog of Cmpd 3 | Recombinant Perforin (Jurkat assay) | 0.37 | |
| 2,4-Thiazole analog of Cmpd 3 | Recombinant Perforin (Jurkat assay) | 0.34 |
Signaling Pathway of Perforin-Mediated Cell Lysis
Perforin is a key protein in the immune system, primarily utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate infected or cancerous cells. Upon release from these immune cells, perforin monomers polymerize to form pores in the membrane of the target cell. These pores disrupt the cell's integrity and allow for the entry of granzymes, which are proteases that trigger apoptosis (programmed cell death).
Caption: Perforin-mediated cell lysis pathway and the inhibitory action of compounds like this compound.
Experimental Protocols for IC50 Determination
The determination of a perforin inhibitor's IC50 value typically involves a cell-based assay that measures the extent of target cell lysis in the presence of varying concentrations of the inhibitor. A common method is the chromium-51 (⁵¹Cr) release assay.
Principle: Target cells are pre-loaded with radioactive ⁵¹Cr. When these cells are lysed by perforin, the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is directly proportional to the number of lysed cells.
Detailed Protocol:
-
Target Cell Preparation:
-
Culture target cells (e.g., Jurkat T lymphoma cells) under standard conditions.
-
Label the cells by incubating them with ⁵¹Cr-sodium chromate.
-
Wash the cells to remove any unincorporated ⁵¹Cr.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations to be tested.
-
-
Lysis Assay:
-
In a 96-well plate, add the ⁵¹Cr-labeled target cells.
-
Add the different concentrations of the test compound to the wells.
-
Initiate cell lysis by adding a source of perforin, which can be recombinant perforin or effector cells like NK cells.
-
Include control wells:
-
Spontaneous release: Target cells with media only (no perforin or inhibitor).
-
Maximum release: Target cells with a detergent to cause complete lysis.
-
-
-
Data Collection:
-
Incubate the plate for a set period (e.g., 4 hours) to allow for cell lysis.
-
Centrifuge the plate to pellet the intact cells.
-
Collect the supernatant from each well and measure the radioactivity using a gamma counter.
-
-
IC50 Calculation:
-
Calculate the percentage of specific lysis for each inhibitor concentration using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Plot the percentage of inhibition (100 - % Specific Lysis) against the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that results in a 50% reduction in specific lysis, determined by fitting the data to a dose-response curve.
-
Experimental Workflow for Perforin Inhibitor IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of a perforin inhibitor.
Caption: A generalized workflow for determining the IC50 of perforin inhibitors using a cell-based lysis assay.
References
A Comparative Guide to Perforin-IN-2 and Alternative Perforin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available data on Perforin-IN-2 and its alternatives as inhibitors of perforin, a key protein in cell-mediated cytotoxicity. The information is compiled from peer-reviewed publications to assist researchers in evaluating these compounds for their studies.
Introduction
Perforin is a pore-forming protein crucial for the cytotoxic activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). It plays a vital role in eliminating virus-infected and cancerous cells. However, its dysregulation is implicated in various autoimmune diseases and allograft rejection. Consequently, inhibitors of perforin are of significant interest as potential therapeutics. This compound, also identified as Compound 1 in primary literature, belongs to a class of benzenesulfonamide inhibitors of perforin. This guide will compare its performance with other compounds from the same class and different structural classes of perforin inhibitors.
Data Summary of Perforin Inhibitors
The following table summarizes the quantitative data for this compound and a selection of alternative perforin inhibitors. The data has been extracted from published scientific literature.
| Compound Name/ID | Class | Target | Assay Type | IC50 (µM) | Source |
| This compound (Compound 1) | Benzenesulfonamide | Perforin | KHYG-1 NK cell-mediated lysis of K562 cells | 5.37 | [1] |
| Perforin-mediated lysis of Jurkat T cells | 6.65 | [1] | |||
| Compound 2 (BZS) | Benzenesulfonamide | Perforin | Recombinant perforin activity | Data not in provided search results | [2] |
| Compound 11 (Amino-2,3-dicyanopyrido[1,2-a]benzimidazole) | Dihydrofuro[3,4-c]pyridine derivative | Perforin | KHYG1 NK cell-mediated lysis | ~50% inhibition at 20 µM | [3] |
| Compound 12 (Imidazolidine-2,4-dione) | Isobenzofuranone derivative | Perforin | Isolated perforin activity | 1.19 | [3] |
| KHYG1 NK cell-mediated lysis | 64% inhibition (concentration not specified) | ||||
| Concanamycin A | V-ATPase Inhibitor | V-ATPase (indirectly affects perforin) | CTL-mediated cytotoxicity | Not a direct perforin inhibitor |
Note: The inhibitory activity of compounds can vary based on the specific assay conditions. Direct comparison of IC50 values across different studies should be done with caution.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the key experimental protocols used to evaluate the perforin inhibitors cited in this guide.
KHYG-1 NK Cell-Mediated Cytotoxicity Assay
This assay assesses the ability of a compound to inhibit the cytotoxic function of NK cells, which rely on perforin to kill target cells.
-
Effector Cells: KHYG-1, a human natural killer cell line.
-
Target Cells: K562, a human erythroleukemia cell line susceptible to NK cell-mediated lysis.
-
Methodology:
-
Target cells (K562) are labeled with a reporter molecule, commonly a fluorescent dye or a radioactive isotope like 51Cr.
-
Effector cells (KHYG-1) are pre-incubated with the test compound (e.g., this compound) for a specified period.
-
The effector and target cells are then co-incubated.
-
Perforin released from the NK cells forms pores in the target cell membrane, leading to cell lysis and the release of the reporter molecule.
-
The amount of reporter molecule in the supernatant is quantified to determine the percentage of cell lysis.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces cell lysis by 50%.
-
Recombinant Perforin Lysis Assay
This cell-free assay directly measures the inhibitory effect of a compound on the pore-forming activity of isolated perforin.
-
Target: Red blood cells or a nucleated cell line like Jurkat T cells.
-
Methodology:
-
Target cells are labeled with a reporter molecule (e.g., hemoglobin release for red blood cells or a fluorescent dye for nucleated cells).
-
Recombinant perforin is incubated with the test compound.
-
The perforin-inhibitor mixture is then added to the target cells in the presence of calcium, which is required for perforin activity.
-
The extent of cell lysis is determined by measuring the release of the reporter molecule.
-
The IC50 value represents the inhibitor concentration that causes a 50% reduction in perforin-mediated lysis.
-
Visualizations
Signaling Pathway of Perforin-Mediated Cytotoxicity
This diagram illustrates the key steps in perforin-mediated cell killing by cytotoxic lymphocytes.
Caption: Perforin-mediated cytotoxic pathway.
Experimental Workflow for Perforin Inhibitor Screening
The following workflow outlines a typical screening process to identify and characterize perforin inhibitors.
Caption: Workflow for perforin inhibitor discovery.
Logical Comparison of Perforin Inhibitor Classes
This diagram presents a logical comparison between the benzenesulfonamide class of inhibitors, to which this compound belongs, and other classes of perforin inhibitors.
Caption: Comparison of perforin inhibitor classes.
References
Validating Perforin-IN-2's Mechanism of Action: A Comparative Guide
For researchers and drug development professionals investigating cytotoxic lymphocyte-mediated pathologies, specific and potent inhibitors of perforin are invaluable tools. Perforin-IN-2 has emerged as a key small molecule inhibitor, effectively blocking perforin-mediated cell lysis. This guide provides an objective comparison of this compound with other known perforin inhibitors, supported by experimental data. Detailed methodologies for key validation assays are also presented to facilitate reproducible research.
Comparative Efficacy of Perforin Inhibitors
The following table summarizes the inhibitory potency of this compound and other classes of small molecule perforin inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as the experimental conditions and assay formats vary between studies.
| Inhibitor Class | Compound | Target Cells / Assay | IC50 / IC90 | Citation |
| This compound | This compound (Compound 1) | Jurkat T leukemia cells | IC50 = 6.65 µM | [1] |
| This compound (Compound 1) | K562 cells (lysed by KHYG-1 NK cells) | IC50 = 5.37 µM | [1] | |
| Dihydrofuro[3,4-c]pyridines | Compound 1 | Recombinant perforin | IC50 = 2.7 µM | [2][3] |
| Compound 9 | Recombinant perforin | IC50 = 0.97 µM | [2] | |
| Amino-2,3-dicyanopyrido [1,2-a]benzimidazoles | Compound 2 (HTS lead) | Recombinant mouse perforin (Jurkat assay) | IC50 = 5.19 µM | |
| Benzenesulphonamides | Compound 1 | Jurkat cell lysis | IC50 = 0.51 µM | |
| 8 BZS Compounds | KHYG-1 NK cell cytotoxicity | IC90 = 1.86 - 30.9 µM |
Experimental Protocols
Protocol 1: Natural Killer (NK) Cell-Mediated Cytotoxicity Assay
This protocol outlines a common method to assess the efficacy of perforin inhibitors in a cell-based assay using an NK cell line (e.g., KHYG-1) and a susceptible target cell line (e.g., K562).
1. Cell Culture:
-
Maintain KHYG-1 NK cells and K562 target cells in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics) at 37°C in a humidified 5% CO2 incubator.
-
Ensure cell viability is >95% before initiating the assay.
2. Target Cell Labeling:
-
Resuspend K562 cells at 1 x 10^6 cells/mL in serum-free medium.
-
Add a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 0.5-1 µM.
-
Incubate for 15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding an equal volume of complete medium.
-
Wash the cells three times with complete medium to remove excess dye.
-
Resuspend the labeled K562 cells in complete medium at the desired concentration.
3. Cytotoxicity Assay:
-
Seed the labeled K562 target cells into a 96-well U-bottom plate.
-
Add KHYG-1 effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Add the perforin inhibitor (e.g., this compound) at a range of concentrations to the co-culture. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
4. Data Acquisition and Analysis:
-
After incubation, add a viability dye such as Propidium Iodide (PI) or 7-AAD to each well.
-
Analyze the samples by flow cytometry.
-
Gate on the CFSE-positive target cell population.
-
The percentage of dead target cells is determined by the percentage of PI/7-AAD positive cells within the CFSE-positive gate.
-
Calculate the percentage of specific lysis using the following formula:
-
Spontaneous Lysis: Target cells with media only.
-
Maximum Lysis: Target cells with a lysis agent (e.g., Triton X-100).
-
-
Plot the percentage of specific lysis against the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanism of Action
Perforin-Mediated Cytotoxicity and Inhibition by this compound
The following diagram illustrates the key steps in perforin-mediated cell death and the inhibitory action of this compound.
Caption: this compound inhibits perforin pore formation.
Experimental Workflow for Validating this compound
This diagram outlines the experimental steps to validate the mechanism of action of this compound.
Caption: Workflow for validating perforin inhibitors.
References
Determining the therapeutic window of Perforin-IN-2 compared to other drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted immunomodulation, the cytolytic protein perforin has emerged as a critical therapeutic target for preventing allograft rejection and in the treatment of certain cancers. Perforin-IN-2, a small molecule inhibitor of perforin, shows promise in preclinical studies. This guide provides a comparative analysis of the therapeutic window of this compound against other relevant immunosuppressive and cytotoxic agents, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a benzenesulfonamide-based inhibitor, effectively blocks perforin-mediated cell lysis, a key mechanism in graft-versus-host disease (GVHD) and the clearance of tumor cells by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. This guide presents available efficacy and toxicity data for this compound and related compounds, alongside established immunosuppressants, to delineate its potential therapeutic window. While a definitive therapeutic index for this compound is yet to be established, preclinical data suggests a promising safety profile compared to conventional therapies.
Data Presentation: Comparative Therapeutic Windows
The following table summarizes the available quantitative data for this compound and comparator drugs. The therapeutic window is represented by the range between the effective concentration/dose and the toxic concentration/dose.
| Drug | Class | Therapeutic Indication(s) | Efficacy (In Vitro) | Efficacy (In Vivo) | Toxicity (In Vivo) | Therapeutic Range/Index |
| This compound | Perforin Inhibitor | Graft Rejection, Cancer | IC50: 5.37 µM (KHYG-1 NK cell-mediated killing of K562 cells)[1] IC50: 6.65 µM (Perforin-mediated lysis of Jurkat T cells)[1] | 80-160 mg/kg (single i.p. dose) increases survival of allogeneic bone marrow cells in mice[1] | MTD not explicitly reported. Structurally similar compounds tolerated up to 60-80 mg/kg (single i.p. dose) in mice. | Not yet established. |
| Benzenesulfonamide Perforin Inhibitor (Cmpd 13) | Perforin Inhibitor | Graft Rejection | IC50: 1.19 µM (isolated perforin) | Not reported | MTD (single i.p. dose): 80 mg/kg (mice) MTD (twice daily for 3 days, i.p.): 60 mg/kg (mice) | Not established. |
| Benzenesulfonamide Perforin Inhibitor (Cmpd 14) | Perforin Inhibitor | Graft Rejection | Not reported | Not reported | MTD (single i.p. dose): 60 mg/kg (mice) MTD (twice daily for 3 days, i.p.): 40 mg/kg (mice) | Not established. |
| Cyclosporine | Calcineurin Inhibitor | Graft Rejection, Autoimmune Diseases | Not applicable | Varies by transplant type | Nephrotoxicity, Neurotoxicity | Narrow Therapeutic Index.[2][3] Therapeutic trough levels: 100-400 ng/mL (kidney transplant, initial) |
| Tacrolimus | Calcineurin Inhibitor | Graft Rejection | Not applicable | Varies by transplant type | Nephrotoxicity, Neurotoxicity | Narrow Therapeutic Index. Therapeutic trough levels: 5-20 ng/mL (whole blood) |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to determine the therapeutic window, the following diagrams are provided.
Caption: this compound inhibits the polymerization of perforin monomers on the target cell membrane.
Caption: Workflow for establishing the therapeutic window of a novel compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the therapeutic window.
In Vitro Efficacy: Chromium-51 Release Assay for NK Cell-Mediated Cytotoxicity
This assay measures the ability of an inhibitor to block the lysis of target cells by NK cells.
-
Cell Preparation:
-
Target cells (e.g., K562) are labeled with radioactive Chromium-51 (51Cr) by incubation for 1-2 hours.
-
Effector cells (e.g., KHYG-1 NK cells) are prepared at various concentrations.
-
-
Assay Procedure:
-
Labeled target cells are plated in a 96-well plate.
-
Effector cells are added at different effector-to-target (E:T) ratios.
-
This compound or the comparator drug is added at various concentrations.
-
The plate is incubated for 4 hours to allow for cell lysis.
-
The supernatant, containing released 51Cr from lysed cells, is collected.
-
-
Data Analysis:
-
The radioactivity in the supernatant is measured using a gamma counter.
-
Spontaneous release (target cells alone) and maximum release (target cells with detergent) controls are included.
-
The percentage of specific lysis is calculated, and the IC50 value for the inhibitor is determined.
-
In Vitro Efficacy: Luciferase-Based Cytotoxicity Assay
This is a non-radioactive alternative to the chromium release assay.
-
Cell Preparation:
-
Target cells are engineered to express luciferase.
-
Effector cells are prepared as in the chromium release assay.
-
-
Assay Procedure:
-
Luciferase-expressing target cells and effector cells are co-cultured in a 96-well plate at various E:T ratios.
-
The test inhibitor is added at different concentrations.
-
After a 2-4 hour incubation, a luciferase substrate is added.
-
-
Data Analysis:
-
Luminescence, which is proportional to the number of viable target cells, is measured using a luminometer.
-
The percentage of cytotoxicity is calculated by comparing the luminescence of treated wells to control wells (target cells alone).
-
In Vitro Toxicity: MTT Cell Viability Assay
This assay assesses the metabolic activity of cells as an indicator of viability.
-
Cell Preparation:
-
Cells (e.g., peripheral blood mononuclear cells or a relevant cell line) are seeded in a 96-well plate.
-
-
Assay Procedure:
-
The test compound is added at a range of concentrations.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
-
Data Analysis:
-
The absorbance of the colored formazan product is measured using a microplate reader at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the CC50 (50% cytotoxic concentration) is determined.
-
In Vivo Efficacy and Toxicity: Murine Model of Allogeneic Bone Marrow Rejection
This model evaluates the ability of an inhibitor to prevent the rejection of transplanted cells.
-
Animal Model:
-
Recipient mice (e.g., C57BL/6) are used.
-
-
Procedure:
-
A mixture of syngeneic (from the same strain) and allogeneic (from a different strain) bone marrow cells, differentially labeled with fluorescent markers, is transplanted into the recipient mice.
-
The test inhibitor (e.g., this compound) is administered, typically via intraperitoneal (i.p.) injection, at various doses and schedules.
-
After a set period (e.g., 48 hours), peripheral blood and spleen are collected.
-
-
Data Analysis:
-
The ratio of allogeneic to syngeneic cells is determined by flow cytometry.
-
An increase in the survival of allogeneic cells in treated mice compared to vehicle-treated controls indicates efficacy.
-
In Vivo Toxicity: Maximum Tolerated Dose (MTD) Study
This study determines the highest dose of a drug that can be administered without causing unacceptable toxicity.
-
Animal Model:
-
Healthy mice (e.g., CD-1) are used.
-
-
Procedure:
-
The drug is administered at escalating doses to different groups of mice.
-
Animals are closely monitored for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
The study duration can be for a single dose or multiple doses over a period of days.
-
-
Data Analysis:
-
The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or a predefined level of body weight loss (e.g., >20%).
-
Conclusion
This compound demonstrates potent inhibition of perforin-mediated cytotoxicity in vitro and efficacy in a preclinical model of allograft rejection. While a complete therapeutic window has not been formally established for this compound, the available data on structurally related compounds suggest a potentially favorable safety margin. Further studies to determine the maximum tolerated dose and to establish a pharmacokinetic/pharmacodynamic relationship are warranted to fully delineate its therapeutic window and advance its clinical development. The experimental protocols provided herein offer a framework for conducting such investigations.
References
Confirming Perforin-IN-2 Activity: A Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, confirming the specific activity of a perforin inhibitor like Perforin-IN-2 is crucial. This guide provides a comparative overview of key orthogonal assays to validate its efficacy, supported by experimental data and detailed protocols.
This compound is an inhibitor of perforin, a key protein in cell-mediated cytotoxicity. It prevents perforin from forming pores in the membranes of target cells, thereby inhibiting the lytic activity of Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs)[1]. To rigorously validate the activity and specificity of this compound, a multi-faceted approach employing several distinct assays is recommended. This guide outlines a series of orthogonal assays, from direct measurement of cell death to the analysis of downstream apoptotic events and effector cell function.
Comparative Efficacy of Perforin Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to other known perforin inhibitors. This data is essential for benchmarking its activity and selecting the appropriate tool compound for research.
| Inhibitor | Target Cells | Effector Cells/Protein | Assay Type | IC50 | Reference |
| This compound | Jurkat T leukemia cells | Recombinant Perforin | Cell Viability | 6.65 µM | [1] |
| This compound | K562 cells | KHYG-1 NK cells | Cell Viability | 5.37 µM | [1] |
| Compound 1 | K562 cells | Primary human NK cells | 51Cr Release | >70% inhibition at 20 µM | [2] |
| Compound 9 | Jurkat cells | Recombinant Perforin | 51Cr Release | 0.97 µM | [2] |
| Compound 11 | K562 cells | KHYG1 NK cells | 51Cr Release | 52% inhibition at 20 µM | |
| Concanamycin A | Not specified | CTLs | Cytotoxicity | Not specified |
Perforin/Granzyme B Signaling Pathway
Perforin and granzymes are the primary effector molecules used by cytotoxic lymphocytes to eliminate target cells. Understanding this pathway is fundamental to interpreting the results of perforin inhibition assays.
Experimental Workflow for Inhibitor Validation
A systematic workflow is essential for the comprehensive evaluation of a perforin inhibitor. The following diagram illustrates a logical progression of experiments from initial cytotoxicity screening to more detailed mechanistic studies.
Orthogonal Assays to Confirm this compound Activity
To ensure that the observed effects of this compound are due to the specific inhibition of perforin, it is critical to use a combination of assays that measure different aspects of the cytotoxic process. The relationship between these assays provides a comprehensive picture of the inhibitor's mechanism of action.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Perforin-IN-2
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents like Perforin-IN-2 are paramount for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, a small molecule inhibitor of perforin.
Disclaimer: This document provides guidance based on general best practices for the disposal of laboratory chemicals. It is imperative to consult the official Safety Data Sheet (SDS) for this compound (CAS No. 1567836-70-7) provided by the manufacturer and to adhere to all institutional, local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn to prevent accidental exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn and properly fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended. All handling of the solid compound should be performed in a well-ventilated area, preferably a certified chemical fume hood.
-
Quantitative Data Summary
While a specific, publicly available Safety Data Sheet for this compound was not found in the public domain, the following table outlines the typical information that would be present and is based on data for similar small molecule inhibitors.
| Parameter | Value/Information | Source/Comment |
| CAS Number | 1567836-70-7 | MedchemExpress |
| Molecular Formula | C₂₁H₁₉N₅O₄S₂ | MedchemExpress |
| Molecular Weight | 485.54 g/mol | MedchemExpress |
| Physical State | Solid | General Observation |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Assumed based on similar compounds |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Assumed based on similar compounds |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Assumed based on similar compounds |
| Target Organ Toxicity | May cause respiratory irritation | Assumed based on similar compounds |
Step-by-Step Disposal Protocol
The proper disposal of this compound and materials contaminated with it is a critical step in the laboratory workflow. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Experimental Protocol for Waste Segregation and Disposal:
-
Segregation of Waste:
-
Establish a designated hazardous waste collection area within the laboratory.
-
Maintain separate waste streams for solid and liquid chemical waste.
-
-
Disposal of Unused or Expired this compound (Solid Waste):
-
Carefully place the original vial containing the unused or expired compound into a larger, sealable, and clearly labeled hazardous waste container.
-
If transferring the powder, do so within a chemical fume hood to avoid generating dust.
-
-
Disposal of Contaminated Labware (Solid Waste):
-
All disposable items that have come into contact with this compound, such as pipette tips, weighing paper, gloves, and empty vials, must be considered hazardous waste.
-
Collect these items in a dedicated, puncture-resistant, and sealable hazardous waste container.
-
-
Disposal of Solutions Containing this compound (Liquid Waste):
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be compatible with the solvents used (e.g., DMSO, ethanol).
-
-
Labeling of Waste Containers:
-
Clearly label all hazardous waste containers with "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and the CAS number (1567836-70-7).
-
List all other components in the waste container, including solvents and their approximate concentrations.
-
-
Storage and Final Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure that incompatible waste types are segregated.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Mandatory Visualizations
Diagram of this compound Disposal Workflow:
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling Perforin-IN-2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Perforin-IN-2, a potent inhibitor of perforin-mediated cell lysis. The following guidelines are intended to supplement, not replace, your institution's established safety protocols and a thorough review of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
Due to the absence of a specific SDS, a cautious approach to PPE is warranted. The following table outlines the recommended PPE for handling this compound, assuming it should be handled with the same precautions as other potentially hazardous chemical compounds.
| PPE Category | Recommendation | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing that covers the arms. | Prevents skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If weighing or handling the solid form where dust may be generated, a properly fitted respirator (e.g., N95 or higher) is recommended. | Minimizes inhalation of the compound. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is essential to ensure the safety of all laboratory personnel.
Storage:
-
Solid Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood.
-
Weighing: If working with the solid form, carefully weigh the required amount on a tared, clean surface within the fume hood to minimize dust generation.
-
Solubilization: this compound is soluble in DMSO.[1] When preparing solutions, add the solvent slowly to the solid. If precipitation occurs, gentle warming and sonication may aid in dissolution.[1]
-
Use: When using the compound in experiments, handle all solutions and treated materials as potentially hazardous.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions of this compound | Collect in a designated hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of as hazardous waste. |
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal protocols.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with absorbent material. Wear appropriate PPE. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately. |
Experimental Protocol: In Vitro Inhibition of Perforin-Mediated Cell Lysis
The following is a generalized protocol based on information from the MedchemExpress product page for assessing the inhibitory activity of this compound.[1]
Objective: To determine the IC₅₀ of this compound in inhibiting the lytic activity of perforin against a target cell line.
Materials:
-
This compound
-
Jurkat T leukemia cells (target cells)
-
KHYG-1 NK cells (effector cells, as a source of perforin) or recombinant perforin
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
Methodology:
-
Cell Culture: Culture Jurkat and KHYG-1 cells according to standard protocols.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions to achieve the desired final concentrations for the assay.
-
Assay Setup:
-
Seed Jurkat cells into a 96-well plate.
-
Pre-incubate the target cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Add KHYG-1 effector cells or a fixed concentration of recombinant perforin to the wells containing the target cells and inhibitor.
-
Include appropriate controls: target cells alone, target cells with effector cells/perforin but no inhibitor, and a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for a period sufficient to allow for cell lysis (e.g., 4-24 hours).
-
Viability Measurement: Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the controls. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Caption: Inhibition of perforin pore formation by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
